Methyl 2,3-dimethylbenzoate
Description
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Properties
IUPAC Name |
methyl 2,3-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-9(8(7)2)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTXEJYGOHZSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164475 | |
| Record name | Methyl 2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15012-36-9 | |
| Record name | Methyl 2,3-dimethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015012369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2,3-dimethylbenzoate (CAS: 15012-36-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a key intermediate in organic synthesis. Its chemical structure, featuring a benzene ring substituted with two adjacent methyl groups and a methyl ester, makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, with a focus on its role as a precursor to compounds targeting neurodegenerative diseases.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. It is characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 15012-36-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Boiling Point | 104-105 °C at 12 mmHg | |
| Density | 1.027 g/cm³ | |
| Solubility | Poorly soluble in water; miscible with organic solvents like ether and methanol. | [2][3] |
| Refractive Index | n20/D 1.516 (lit.) |
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Source(s) |
| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 7.62 (d, 1H), 7.28 (d, 1H), 7.15 (t, 1H), 3.90 (s, 3H, -OCH₃), 2.34 (s, 3H, Ar-CH₃), 2.34 (s, 3H, Ar-CH₃) | [4] |
| ¹³C-NMR | Data not explicitly available in the searched resources. | |
| Infrared (IR) | Data not explicitly available in the searched resources. Characteristic peaks would be expected around 1720 cm⁻¹ (C=O stretch of ester) and in the aromatic C-H and C=C stretching regions. | |
| Mass Spectrometry (MS) | m/z Top Peak: 133; 2nd Highest: 132; 3rd Highest: 105 | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the esterification of its corresponding carboxylic acid, 2,3-dimethylbenzoic acid.
Synthesis of 2,3-Dimethylbenzoic Acid (Precursor)
A common method for the synthesis of 2,3-dimethylbenzoic acid is the carbonation of a Grignard reagent derived from an appropriately substituted bromobenzene.
Experimental Protocol: Grignard Carbonation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux throughout the addition. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carbonation: Crush dry ice into a fine powder and place it in a separate large beaker. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with constant stirring. A vigorous reaction will occur. Allow the excess dry ice to sublime.
-
Work-up: To the resulting viscous mass, slowly add a cold dilute solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and all solids have dissolved. This step protonates the carboxylate salt to form the carboxylic acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude 2,3-dimethylbenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottomed flask, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).[5]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield the pure ester.[5][6]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active compounds. A significant application is its use as a precursor for the synthesis of aminoalkylbenzoic acid derivatives, which are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[4]
Synthetic Pathway to Potential Therapeutic Agents
The synthesis of these potential therapeutic agents often involves a multi-step process starting from this compound. A generalized workflow is depicted below.
Caption: Synthetic route from this compound to therapeutic candidates.
Mechanism of Action of Downstream Derivatives in Neurodegenerative Diseases
Derivatives of aminoalkylbenzoic acids synthesized from this compound have shown potential as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE) and carbonic anhydrase (CA).[7][8]
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these derivatives can increase the levels of acetylcholine, thereby improving cholinergic neurotransmission and potentially alleviating cognitive symptoms.[9][10]
-
Carbonic Anhydrase (CA) Inhibition: While the role of carbonic anhydrase in Alzheimer's disease is less established, certain isoforms are believed to be involved in pH regulation and neuronal function. Inhibition of specific CA isoforms may offer a novel therapeutic strategy.[7][11]
The diagram below illustrates the inhibitory action of these derivatives on their target enzymes.
Caption: Inhibition of AChE and CA by synthesized derivatives.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile and important chemical intermediate. Its straightforward synthesis and the potential for its derivatives to act as inhibitors of enzymes relevant to neurodegenerative diseases make it a compound of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for scientists working in this field.
References
- 1. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Methyl benzoate [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Methyl 2,3-dimethylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3-dimethylbenzoate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a benzoate ester, also known as 2,3-Dimethylbenzoic Acid Methyl Ester.[1] It is a yellow liquid at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15012-36-9 | [2][3] |
| Molecular Formula | C10H12O2 | [2][3] |
| Molecular Weight | 164.201 g/mol | [2][3] |
| Boiling Point | 233.9 °C at 760 mmHg | [2] |
| Density | 1.027 g/cm³ | [2] |
| Flash Point | 101.4 °C | [2] |
| Vapor Pressure | 0.0544 mmHg at 25°C | [2] |
| Refractive Index | 1.508 | [2] |
| LogP | 2.090 | [2] |
| Polar Surface Area | 26.3 Ų | [2][3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=C(C(=CC=C1)C(=O)OC)C | [3] |
| InChIKey | RQTXEJYGOHZSIW-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound
This compound can be synthesized from 2,3-dimethylbenzoic acid.[1] The process involves the dropwise addition of thionyl chloride to a solution of 2,3-dimethylbenzoic acid in methanol.[1] To prevent an intense exothermic reaction, the rate of addition must be carefully controlled.[1] The reaction mixture is then heated to reflux and stirred overnight.[1] After cooling to room temperature, the solvent is removed by distillation under reduced pressure to yield this compound as a yellow liquid.[1]
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H-NMR spectrum of this compound in CDCl3 (300 MHz) shows the following peaks: δ 2.34 (s, 3H), 3.45 (s, 3H), 3.90 (s, 3H), 7.15 (t, 1H), 7.28 (d, 1H), 7.62 (d, 1H).[1]
Mass Spectrometry
In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a top peak at an m/z of 133, with the second and third highest peaks at 132 and 105 respectively.[3]
Infrared (IR) Spectroscopy
The IR spectrum of methyl benzoate, a related compound, shows characteristic peaks for the ester functional group and the benzene ring.[4] For methyl-substituted benzoates, aromatic C-H vibrations are typically observed above 3040 cm⁻¹, while methyl group vibrations appear below this value.[5]
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of a substance like this compound.
Caption: Logical workflow for determining physical properties.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7]
-
Apparatus: A small test tube (e.g., a sodium fusion tube), a capillary tube sealed at one end, a thermometer, a heating apparatus (like a Thiele's tube or an oil bath), and a clamp stand.[6]
-
Procedure:
-
Fill the small test tube with a small amount of the liquid sample.[6]
-
Place the sealed capillary tube into the liquid with the open end submerged.[6]
-
Attach the test tube to a thermometer.[6]
-
Immerse the setup in a heating bath, ensuring the liquid level in the bath is above that in the test tube.[6]
-
Gently heat the bath.[6] A continuous stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.[6]
-
Remove the heat source and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6] This temperature is the boiling point.[6]
-
Determination of Melting Point
Although this compound is a liquid at room temperature, this protocol is included for broader applicability. The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8]
-
Apparatus: Capillary tubes, a thermometer, a heating bath (such as a Thiele tube or a Mel-Temp apparatus), and a mortar and pestle.[8]
-
Procedure:
-
If the sample is crystalline, powder it using a mortar and pestle.[8]
-
Pack a small amount of the powdered sample into a capillary tube sealed at one end.[8]
-
Attach the capillary tube to a thermometer.
-
Immerse the setup in a heating bath.
-
Heat the bath slowly and evenly.[8]
-
Record the temperature at which the substance begins to melt and the temperature at which it has completely melted.[8] The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow.[8]
-
Determination of Density
Density is the mass per unit volume of a substance.[9]
-
Apparatus: A graduated cylinder, an electronic balance.[9][10][11]
-
Procedure:
-
Measure and record the mass of an empty, dry graduated cylinder.[10][12]
-
Add a known volume of the liquid to the graduated cylinder and record the volume accurately.[9][10]
-
Measure and record the combined mass of the graduated cylinder and the liquid.[9][10]
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[12]
-
Calculate the density using the formula: Density = Mass / Volume.[10]
-
Determination of Solubility
Solubility is the ability of a solute to dissolve in a solvent.
-
Apparatus: Small test tubes, graduated pipettes or cylinders.
-
Procedure (Qualitative):
-
Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[13]
-
Add a small, measured volume of the solvent (e.g., 0.75 mL) in portions.[13]
-
After each addition, shake the test tube vigorously to facilitate dissolution.[13]
-
Observe whether the solute dissolves. The compound's solubility can be classified based on its behavior in various solvents like water, diethyl ether, 5% NaOH, 5% NaHCO3, and 5% HCl.[13][14]
-
Safety and Hazards
This compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment should be used when handling this compound.[3]
Conclusion
This technical guide has summarized the key physicochemical properties, synthesis, and analytical data for this compound. The provided experimental protocols offer standardized methods for the determination of its properties. This information serves as a valuable resource for researchers and scientists in their respective fields.
References
- 1. This compound- | 15012-36-9 [chemicalbook.com]
- 2. This compound | CAS#:15012-36-9 | Chemsrc [chemsrc.com]
- 3. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. proprep.com [proprep.com]
- 5. researchgate.net [researchgate.net]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. wjec.co.uk [wjec.co.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
Methyl 2,3-dimethylbenzoate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It details an experimental protocol for its synthesis and discusses its application as a precursor in the preparation of biologically active molecules, including those with potential therapeutic applications in the management of neurological disorders. Spectroscopic data, including nuclear magnetic resonance (NMR), is presented to aid in its characterization.
Molecular Structure and Properties
This compound is a derivative of benzoic acid with the chemical formula C₁₀H₁₂O₂.[1][2] Its structure features a benzene ring substituted with a methyl ester group at position 1, and two methyl groups at positions 2 and 3.
Molecular Structure:
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 15012-36-9 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| InChIKey | RQTXEJYGOHZSIW-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Density | 1.027 g/cm³ | |
| Boiling Point | 233.9 °C at 760 mmHg | |
| Flash Point | 101.4 °C | |
| Vapor Pressure | 0.0544 mmHg at 25 °C | |
| Refractive Index | 1.508 |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups. The aromatic protons will appear as a multiplet in the downfield region, while the methyl ester protons will be a singlet, and the two aromatic methyl groups will also present as singlets, with their chemical shifts influenced by their positions on the benzene ring.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the carbons of the three methyl groups will be observed in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry of this compound shows a molecular ion peak corresponding to its molecular weight.
Table 3: Mass Spectrometry Data
| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) | Reference |
| 133 | 132 | 105 | [2] |
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst. An alternative high-yield protocol utilizes thionyl chloride.
Experimental Protocol: Esterification of 2,3-dimethylbenzoic acid
This protocol describes the synthesis of this compound from 2,3-dimethylbenzoic acid and methanol using thionyl chloride.
Materials:
-
2,3-dimethylbenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a reaction vessel, dissolve 2,3-dimethylbenzoic acid (50.2 g, 0.33 mol) in methanol (1 L).
-
Slowly add thionyl chloride (62 mL, 0.83 mol) dropwise to the solution. Caution should be exercised to control the exothermic reaction.
-
Heat the reaction mixture to reflux and stir overnight.
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure.
-
The resulting product is this compound, which can be obtained as a yellow liquid with a high yield (e.g., 53.3 g, 98% yield).
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of Methyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2,3-dimethylbenzoate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive set of predicted data based on established NMR principles, substituent effects, and analysis of structurally analogous molecules. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the methyl and methoxycarbonyl substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.6 - 7.7 | Doublet (d) | 7.5 - 8.0 | 1H |
| H-4 | 7.2 - 7.3 | Doublet (d) | 7.5 - 8.0 | 1H |
| H-5 | 7.1 - 7.2 | Triplet (t) | 7.5 - 8.0 | 1H |
| OCH₃ (Ester) | ~ 3.9 | Singlet (s) | - | 3H |
| Ar-CH₃ at C-2 | ~ 2.4 | Singlet (s) | - | 3H |
| Ar-CH₃ at C-3 | ~ 2.2 | Singlet (s) | - | 3H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are predicted based on the additivity of substituent chemical shift (SCS) effects of the two methyl groups and the methoxycarbonyl group on a benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~ 168 |
| C-1 (Aromatic) | ~ 131 |
| C-2 (Aromatic) | ~ 137 |
| C-3 (Aromatic) | ~ 134 |
| C-4 (Aromatic) | ~ 129 |
| C-5 (Aromatic) | ~ 125 |
| C-6 (Aromatic) | ~ 130 |
| OCH₃ (Ester) | ~ 52 |
| Ar-CH₃ at C-2 | ~ 20 |
| Ar-CH₃ at C-3 | ~ 15 |
Structural and Signaling Pathway Diagrams
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure that the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: The spectrometer's probe is tuned to the ¹H and ¹³C frequencies. The deuterium signal from the solvent is used to lock the magnetic field, ensuring its stability during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical NMR signals.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
An appropriate number of scans (e.g., 8 to 32) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans is commonly employed.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is generally used to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
4.3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Peak Picking and Integration: The chemical shift of each peak is determined. For ¹H NMR, the integral of each signal is calculated to determine the relative number of protons it represents.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The tabulated predicted chemical shifts, along with the provided experimental protocols and workflow diagrams, serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and quality control. While predicted data is a powerful tool in the absence of experimental spectra, it is recommended to confirm these predictions with experimentally acquired data whenever possible for unambiguous structural elucidation.
Technical Guide: GC-MS Analysis of Methyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2,3-dimethylbenzoate. It covers the mass spectral fragmentation, quantitative data, and a detailed experimental protocol relevant for the identification and characterization of this compound.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide a structural fingerprint. The quantitative data for the most significant ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance |
| 164 | [C₁₀H₁₂O₂]⁺• (Molecular Ion) | Moderate |
| 133 | [M - OCH₃]⁺ | High |
| 132 | [M - CH₃OH]⁺• | High |
| 105 | [M - OCH₃ - CO]⁺ | Moderate |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is primarily driven by the ester functional group and the aromatic ring. The initial ionization event forms a molecular ion ([M]⁺•) at m/z 164. The major fragmentation pathways include the loss of a methoxy radical (•OCH₃) to form the 2,3-dimethylbenzoyl cation at m/z 133, which is often a prominent peak. Another significant fragmentation is the loss of methanol (CH₃OH) through a rearrangement process, resulting in an ion at m/z 132. Subsequent fragmentation of the m/z 133 ion can occur through the loss of carbon monoxide (CO) to yield a xylosyl cation at m/z 105.
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocols
This section outlines a typical experimental protocol for the analysis of this compound using GC-MS. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation
For a standard solution, accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent such as methanol or dichloromethane to a final volume of 10 mL to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration, typically in the range of 1-10 µg/mL, using the same solvent. If the analyte is in a complex matrix, a sample extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Figure 2: General experimental workflow for GC-MS analysis.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2,3-dimethylbenzoate
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 2,3-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at different frequencies. For this compound (C₁₀H₁₂O₂), IR spectroscopy can unequivocally identify the key structural features: the aromatic ring, the ester functional group, and the methyl substituents. The position, intensity, and shape of the absorption bands in the IR spectrum provide a unique "fingerprint" of the molecule, confirming its identity and purity.
Predicted Infrared Absorption Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium | Typically multiple weak to medium bands. |
| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 | Medium | Arising from the methyl groups on the ring and the ester. |
| C=O Stretch | Ester (aromatic) | 1730 - 1715 | Strong | This is one of the most characteristic and intense bands in the spectrum. |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to the complex vibrations of the benzene ring. |
| C-H Bend | Methyl (-CH₃) | 1470 - 1450 & 1380 - 1360 | Medium | Asymmetric and symmetric bending vibrations, respectively. |
| C-O Stretch | Ester | 1300 - 1100 | Strong | Two distinct C-O stretching bands are characteristic of esters. |
| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong | The substitution pattern on the benzene ring influences the exact position of these bands. |
This data is compiled from analogous compounds and established infrared spectroscopy correlation tables.
Experimental Protocol for Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common and convenient method. For liquid samples, an alternative method involves creating a thin film between two salt plates (e.g., NaCl or KBr).[1][2]
Objective: To obtain a high-quality infrared spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its infrared spectrum.
Caption: Logical workflow for the identification of functional groups in this compound via IR spectroscopy.
This structured approach to spectral interpretation, beginning with the highest frequency region, allows for a systematic confirmation of the compound's molecular structure. The presence of strong, characteristic bands for the ester group, combined with the absorptions for aromatic and aliphatic C-H and C=C bonds, provides compelling evidence for the identity of this compound.
References
Solubility and stability of Methyl 2,3-dimethylbenzoate
An In-depth Technical Guide on the Solubility and Stability of Methyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ester with applications in organic synthesis and potentially as an intermediate in the development of new chemical entities. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, informing critical decisions in process chemistry, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with detailed experimental protocols for determining these crucial parameters. While specific quantitative data for this compound is limited in publicly accessible literature, this guide offers a robust framework for researchers to generate reliable and reproducible data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below. These properties are primarily derived from computational models and publicly available databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15012-36-9 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Density | Not available | --- |
Solubility Profile
Predicted Qualitative Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble | The hydrophobic nature of the benzene ring and methyl groups outweighs the polarity of the ester group. |
| Methanol | Soluble | "Like dissolves like" principle; both are polar organic molecules. |
| Ethanol | Soluble | "Like dissolves like" principle; both are polar organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetone | Soluble | A common polar aprotic solvent for organic compounds. |
| Dichloromethane | Soluble | A common non-polar solvent for organic compounds. |
| Toluene | Soluble | The aromatic nature of toluene facilitates the dissolution of the aromatic ester. |
| Hexane | Sparingly soluble to insoluble | The non-polar nature of hexane is less compatible with the polar ester group. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the following shake-flask method is recommended. This protocol is adapted from established methods for determining the solubility of organic compounds.[6]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Scintillation vials with Teflon-lined caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached. This may take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.[6]
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Reporting: Express the solubility as a concentration (e.g., mg/mL or mol/L) at the specified temperature.
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and handling in drug development processes. The primary degradation pathways for aromatic esters include hydrolysis, and to a lesser extent, oxidation and thermal decomposition.
Potential Degradation Pathways
-
Hydrolysis: Esters are susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the corresponding carboxylic acid (2,3-dimethylbenzoic acid) and methanol.[7]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the carboxylate salt and methanol.[8][9] The steric hindrance provided by the two methyl groups ortho and meta to the ester group may slow the rate of hydrolysis compared to unhindered esters like methyl benzoate.[7][10]
-
-
Thermal Decomposition: At elevated temperatures, esters can undergo decomposition. The specific decomposition products would need to be identified through experimental analysis.[11][12]
-
Oxidation: While the ester group itself is relatively stable to oxidation, the aromatic ring and methyl groups could be susceptible to oxidation under harsh conditions, although this is generally less common than hydrolysis.
Predicted Stability under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Neutral Aqueous Solution | Relatively stable at room temperature | 2,3-Dimethylbenzoic acid, Methanol |
| Acidic Aqueous Solution (e.g., pH 1-3) | Prone to hydrolysis, especially at elevated temperatures | 2,3-Dimethylbenzoic acid, Methanol |
| Basic Aqueous Solution (e.g., pH 10-13) | Susceptible to rapid hydrolysis (saponification) | 2,3-Dimethylbenzoate salt, Methanol |
| Elevated Temperature (> 60 °C) | Potential for accelerated hydrolysis and thermal decomposition | Hydrolysis products and other thermal degradants |
| Exposure to Oxidizing Agents (e.g., H₂O₂) | Potentially unstable under strong oxidative stress | Oxidized derivatives |
| Solid State (protected from light and moisture) | Generally stable | --- |
Experimental Protocol for Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is a general guideline.[13]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature-controlled incubator or oven
-
Photostability chamber
-
HPLC system with a mass spectrometer (LC-MS) is recommended for peak identification.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a shorter period (e.g., 1-4 hours) due to the faster reaction rate.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Stress: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for an extended period.
-
Photostability: Expose a solid sample or a solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze the samples by a suitable stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of degradation products.
-
Peak Identification: Use LC-MS to identify the mass of the degradation products to help elucidate their structures.
Conclusion
This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals. While specific quantitative data is not extensively documented, the provided experimental protocols offer a clear and detailed pathway for generating this essential information. The shake-flask method for solubility and the forced degradation study for stability are industry-standard approaches that will yield the reliable data necessary for advancing research and development activities involving this compound. Careful execution of these experimental procedures will enable informed decisions regarding solvent selection, formulation strategies, and appropriate storage conditions.
References
- 1. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. Methyl benzoate [himedialabs.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Uncharted Territory of Dimethylbenzoic Acid Esters in Nature: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide has been compiled to illuminate the natural occurrence of dimethylbenzoic acid esters, compounds of increasing interest to researchers, scientists, and drug development professionals. This document delves into their presence in the biological world, offering a consolidated resource on their sources, potential biosynthetic pathways, and the analytical methodologies crucial for their study. While the natural footprint of these esters is subtle, this guide provides a foundational understanding for future exploration and exploitation.
Natural Occurrence: A Scattered Presence Across Kingdoms
Dimethylbenzoic acid esters, while not ubiquitously distributed in nature, have been identified in a variety of organisms, from microbes to plants. Their presence is often as minor constituents, and quantitative data remains sparse in the scientific literature.
Table 1: Documented Natural Sources of Dimethylbenzoic Acid Esters
| Compound | Isomer | Natural Source(s) | Kingdom | Available Quantitative Data |
| Dimethylbenzoic Acid | 2,4- | Saccharomyces cerevisiae[1], Cephalosporium sp. AL031[2] | Fungi | Not reported |
| Cinnamomum porrectum | Plantae | Not reported | ||
| Dimethylbenzoic Acid | 3,4- | Viburnum cylindricum[3], Eryngium foetidum[3], Eucalyptus globulus[3], Actinidia Species (Kiwifruit)[3] | Plantae | Not reported |
| Rhodococcus rhodochrous N75 (metabolite of dimethylbenzoate)[3], Pseudomonas putida strain DMB (metabolite)[3] | Bacteria | Not reported | ||
| Dimethylbenzoic Acid | 3,5- | Not reported as a naturally occurring metabolite | - | - |
It is important to note that 3,5-dimethylbenzoic acid has not been identified as a naturally occurring metabolite, suggesting its presence in biological systems may be of xenobiotic origin.
Experimental Protocols: Unveiling the Presence of Dimethylbenzoic Acid Esters
The detection and quantification of dimethylbenzoic acid esters from complex natural matrices require robust analytical methodologies. The following protocols provide a general framework for their extraction and analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Protocol 1: Extraction of Dimethylbenzoic Acids from Plant Material
This protocol outlines a general acid-base liquid-liquid extraction procedure suitable for isolating acidic compounds like dimethylbenzoic acids from plant tissues.
Materials:
-
Dried and ground plant material
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous base (e.g., 5% sodium bicarbonate or 5% sodium hydroxide solution)[4]
-
Aqueous acid (e.g., 5% hydrochloric acid)[4]
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration: Soak the ground plant material in an organic solvent (e.g., diethyl ether) to extract a broad range of organic compounds.
-
Filtration: Filter the mixture to separate the solid plant debris from the organic extract.
-
Acid-Base Extraction:
-
Transfer the organic extract to a separatory funnel.
-
Add an equal volume of an aqueous base (e.g., 5% sodium bicarbonate) to the separatory funnel. Shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated dimethylbenzoic acid will move into the aqueous layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
-
Acidification and Isolation:
-
Combine the aqueous extracts and acidify to a low pH (e.g., pH 2) with an aqueous acid (e.g., 5% HCl). This will protonate the dimethylbenzoate, causing the dimethylbenzoic acid to precipitate if its concentration is high enough, or to become extractable back into an organic solvent.
-
Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate).
-
Collect the organic layer containing the purified dimethylbenzoic acid.
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate to remove residual water.
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract of acidic compounds.
-
Workflow for the extraction of dimethylbenzoic acids from plant material.
Protocol 2: Extraction of Dimethylbenzoic Acids from Fungal Culture
This protocol details the extraction of acidic secondary metabolites from a liquid fungal culture.
Materials:
-
Fungal culture broth
-
Organic solvent (e.g., ethyl acetate)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration. The broth will contain extracellular metabolites.
-
Acidification: Adjust the pH of the culture filtrate to an acidic level (e.g., pH 2-3) using HCl. This step ensures that the carboxylic acid groups are protonated.[5]
-
Solvent Partitioning:
-
Transfer the acidified filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize the yield.[5]
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract using a rotary evaporator.
-
Workflow for the extraction of acidic metabolites from fungal culture.
Protocol 3: Derivatization and GC-MS Analysis
To enhance volatility for GC-MS analysis, the carboxylic acid functional group of dimethylbenzoic acids must be derivatized. Silylation is a common and effective method.
Materials:
-
Dried extract containing dimethylbenzoic acids
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[6]
-
Anhydrous pyridine or other suitable solvent
-
GC vials
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the extract is completely dry, as silylating agents are moisture-sensitive.
-
Derivatization:
-
Dissolve a known amount of the dried extract in a small volume of anhydrous pyridine in a GC vial.
-
Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[7]
-
-
GC-MS Analysis:
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS or HP-5MS) and a temperature program that allows for the separation of the derivatized acids.
-
The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Table 2: Example GC-MS Parameters for Analysis of Silylated Dimethylbenzoic Acids
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or SIM |
Signaling Pathways and Biological Activities
The direct impact of dimethylbenzoic acid esters on specific eukaryotic signaling pathways is an area that requires further investigation. However, studies on the broader class of benzoic acid derivatives provide some insights into their potential biological roles.
In the bacterium Pseudomonas putida strain DMB, a metabolic pathway for 3,4-dimethylbenzoic acid has been proposed. This pathway involves the conversion of 3,4-dimethylbenzoic acid to 3,4-dimethylcatechol, which then undergoes ring cleavage.
Proposed metabolic pathway of 3,4-dimethylbenzoic acid in Pseudomonas putida.
In eukaryotes, benzoic acid and its derivatives have been shown to influence various cellular processes. For instance, in Saccharomyces cerevisiae, benzoic acid can affect intracellular membrane trafficking pathways and metabolism.[3][7] Derivatives of benzoic acid have also been investigated for their potential to inhibit histone deacetylases (HDACs), which could have implications for cancer therapy.[8]
Future Directions
The study of the natural occurrence of dimethylbenzoic acid esters is still in its nascent stages. Future research should focus on:
-
Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of these esters in a wider range of natural sources.
-
Biosynthetic Pathways: Elucidating the enzymatic steps involved in the biosynthesis of dimethylbenzoic acid esters in various organisms.
-
Biological Activity: Screening these compounds for a broader range of biological activities and investigating their mechanisms of action and effects on eukaryotic signaling pathways.
This technical guide serves as a starting point for researchers to build upon, with the ultimate goal of unlocking the full potential of these naturally occurring compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Metabolic effects of benzoate and sorbate in the yeast Saccharomyces cerevisiae at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Photochemical Reactivity of Aromatic Esters, with a Focus on Methyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photochemical reactivity of aromatic esters, a class of compounds with significant implications in organic synthesis and drug development. While specific quantitative photophysical data for methyl 2,3-dimethylbenzoate is not extensively available in surveyed literature, this document extrapolates from the well-studied photochemical behavior of structurally similar aromatic esters. The core focus is on the photo-Fries rearrangement, a key photochemical transformation of these esters. This guide details the underlying mechanisms, influencing factors, and potential side reactions. A significant portion is dedicated to providing detailed experimental protocols for studying these photoreactions, including methods for determining quantum yields. Quantitative data for analogous compounds are presented in structured tables for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved. This document aims to be a valuable resource for researchers designing and conducting photochemical experiments with aromatic esters.
Introduction to the Photochemical Reactivity of Aromatic Esters
Aromatic esters are a class of organic compounds characterized by an ester group attached to an aromatic ring. Their photochemical behavior is of considerable interest due to its application in organic synthesis, polymer chemistry, and pharmacology. Upon absorption of ultraviolet (UV) light, these molecules can undergo a variety of transformations, the most prominent of which is the photo-Fries rearrangement.[1][2] This reaction, analogous to the Lewis acid-catalyzed Fries rearrangement, proceeds via a radical mechanism and typically yields a mixture of ortho- and para-hydroxyaryl ketones.
The substitution pattern on the aromatic ring and the nature of the ester group significantly influence the reaction pathways and product distribution. For instance, this compound, the focus of this guide, possesses two methyl groups on the benzene ring, which can be expected to influence the regioselectivity of the photo-Fries rearrangement due to steric and electronic effects. While specific studies on this compound are scarce, the extensive research on other aromatic esters provides a solid framework for predicting its photochemical reactivity.
Other photochemical processes that aromatic esters can undergo include hydrogen abstraction and [2+2] cycloaddition reactions, particularly in the presence of olefins.[3] These reactions are believed to proceed via the excited singlet states of the esters.
This guide will delve into the fundamental principles governing the photochemical reactivity of aromatic esters, with a particular emphasis on the photo-Fries rearrangement. It will provide a detailed examination of the reaction mechanisms, experimental methodologies for studying these reactions, and a summary of available quantitative data for related compounds to serve as a predictive tool.
The Photo-Fries Rearrangement: A Core Photochemical Pathway
The photo-Fries rearrangement is the principal photochemical reaction observed for many aromatic esters upon UV irradiation.[1][2] This reaction involves the intramolecular rearrangement of an acyl group from the ester oxygen to the aromatic ring, resulting in the formation of ortho- and para-acylphenols (hydroxyaryl ketones).
Mechanism of the Photo-Fries Rearrangement
The generally accepted mechanism for the photo-Fries rearrangement involves the following key steps:
-
Excitation: The aromatic ester absorbs a photon of UV light, promoting it to an excited singlet state (S¹).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T¹). The reaction is believed to primarily proceed from the triplet state.
-
Homolytic Cleavage: The excited ester undergoes homolytic cleavage of the ester C-O bond, generating a radical pair within a solvent "cage". This pair consists of an acyl radical and a phenoxy radical.
-
In-Cage Recombination: The radical pair can recombine within the solvent cage. Recombination at the ortho or para positions of the phenoxy radical leads to the formation of dienone intermediates, which then tautomerize to the final ortho- and para-hydroxyaryl ketone products.
-
Out-of-Cage Diffusion: The radical pair can also diffuse out of the solvent cage. The free radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of a phenol and a ketene (from the acyl radical) or an aldehyde.
The efficiency and selectivity of the photo-Fries rearrangement are influenced by several factors, including the solvent viscosity and polarity, which affect the stability and lifetime of the solvent cage.
Caption: General mechanism of the Photo-Fries rearrangement.
Quantitative Data on Photochemical Reactivity
Table 1: Photochemical Reaction Quantum Yields for Selected Aromatic Esters
| Compound | Solvent | Irradiation Wavelength (nm) | Product(s) | Quantum Yield (Φ) | Reference |
| Phenyl acetate | Isopropanol | 254 | o-Hydroxyacetophenone, p-Hydroxyacetophenone, Phenol | 0.1 - 0.2 (total) | Generic Data |
| p-Tolyl acetate | Ethanol | 254 | 2-Hydroxy-5-methylacetophenone | ~0.15 | Generic Data |
| Phenyl benzoate | Benzene | 254 | o-Hydroxybenzophenone, p-Hydroxybenzophenone | 0.06 | Generic Data |
| 3',5'-Dimethoxybenzoin | Acetonitrile | 266 | α-cleavage products | 0.54 | [4] |
Note: The data presented in this table are for illustrative purposes and are derived from general photochemical literature. Specific experimental conditions can significantly affect quantum yields.
Experimental Protocols
This section provides a detailed methodology for investigating the photochemical reactivity of an aromatic ester like this compound.
General Experimental Setup
A typical experimental setup for a preparative photochemical reaction includes a light source, a reaction vessel, and a cooling system.
Caption: A typical experimental workflow for a photochemical reaction.
Materials and Equipment
-
Aromatic Ester: this compound (or other ester of interest)
-
Solvent: Spectroscopic grade solvent (e.g., acetonitrile, hexane, methanol)
-
Light Source: Mercury lamp (low or medium pressure) with appropriate filters, or a laser emitting at a specific UV wavelength.
-
Reaction Vessel: Quartz or borosilicate glass photoreactor with a port for gas purging and sample withdrawal. A cooling jacket is recommended to maintain a constant temperature.
-
Degassing Equipment: Nitrogen or argon gas cylinder with a regulator and bubbling tube.
-
Analytical Instruments: Thin-layer chromatography (TLC) plates, gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for monitoring the reaction. NMR spectrometer and mass spectrometer for product characterization.
-
Actinometer: For quantum yield determination (e.g., potassium ferrioxalate).
Detailed Experimental Procedure
-
Solution Preparation: Prepare a solution of the aromatic ester in the chosen solvent at a specific concentration (e.g., 0.01 M).
-
Degassing: Transfer the solution to the photoreactor and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited states.
-
Irradiation: While maintaining a constant temperature using a cooling system, irradiate the solution with the UV light source. Stir the solution continuously to ensure uniform irradiation.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture and analyze them by TLC, GC, or HPLC to monitor the consumption of the starting material and the formation of products.
-
Work-up: Once the reaction has reached the desired conversion, stop the irradiation. Remove the solvent under reduced pressure.
-
Product Isolation and Characterization: The residue can be purified by column chromatography on silica gel to isolate the photoproducts. The structure of the isolated products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Quantum Yield
The quantum yield of the reaction can be determined using a chemical actinometer, such as potassium ferrioxalate.
-
Actinometer Irradiation: Irradiate a solution of the actinometer under the same experimental conditions (light source, geometry, temperature) as the reaction of the aromatic ester for a specific period.
-
Actinometer Analysis: Determine the number of photons absorbed by the actinometer solution by spectrophotometric analysis of the product formed.
-
Sample Irradiation: Irradiate the aromatic ester solution for a known period, ensuring low conversion (typically <10%) to avoid secondary photoreactions.
-
Sample Analysis: Determine the number of moles of product formed or reactant consumed by a calibrated analytical technique (e.g., GC or HPLC with an internal standard).
-
Calculation: The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed by the sample)
Conclusion
The photochemical reactivity of aromatic esters is a rich field with significant synthetic potential. The photo-Fries rearrangement stands out as a key transformation, enabling the conversion of readily available esters into valuable hydroxyaryl ketones. While specific quantitative data for this compound remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for researchers to explore its photochemical behavior. By understanding the underlying mechanisms and employing the detailed experimental protocols provided, scientists and drug development professionals can effectively harness the power of photochemistry for the synthesis of novel molecules. The provided visualizations of the reaction pathway and experimental workflow serve as practical tools to aid in the design and execution of such photochemical studies.
References
- 1. scribd.com [scribd.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Photochemical reactions of methyl benzoate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of methyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid via Fischer-Speier esterification. This method, utilizing an excess of methanol as both solvent and reagent in the presence of a strong acid catalyst, is a classic and effective approach for the esterification of carboxylic acids. The protocol includes reaction setup, workup, purification, and characterization of the final product. Due to the potential for steric hindrance from the methyl groups on the aromatic ring, considerations for optimizing reaction conditions are also discussed.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The ester functionality serves as a versatile handle for further chemical transformations. The Fischer-Speier esterification is a reliable and widely used method for the preparation of esters from carboxylic acids and alcohols.[1] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][2] For sterically hindered carboxylic acids, such as 2,3-dimethylbenzoic acid, optimizing reaction conditions like temperature and reaction time is crucial for achieving a high conversion rate.
Reaction Scheme
Experimental Protocol
Materials:
-
2,3-Dimethylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,3-dimethylbenzoic acid in 50 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Pour the residue into a 250 mL separatory funnel containing 100 mL of cold water.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts in the separatory funnel.
-
-
Neutralization:
-
Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as CO2 gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dimethylbenzoic acid | 150.17 | 5.0 g | 0.0333 |
| Methanol | 32.04 | 50 mL | 1.23 |
| This compound | 164.20 | - | - |
Table 2: Typical Reaction Conditions and Expected Yields for Fischer Esterification of Benzoic Acids
| Carboxylic Acid | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | H₂SO₄ | 1 | Reflux | ~75 | [1] |
| Substituted Benzoic Acids | Modified Montmorillonite K10 | 5 | Reflux | High | [3] |
| Benzoic Acid | H₂SO₄ | 2 | Reflux | 95 | [4] |
| 2-Nitro-3-methylbenzoic Acid | SOCl₂/MeOH | Overnight | Reflux | 93.5 | [5] |
Note: The yield for the synthesis of this compound is expected to be in the range of 70-90% based on similar esterification reactions.
Characterization Data for this compound
-
¹H NMR (CDCl₃): δ 7.8-7.1 (m, 3H, Ar-H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃): δ 168.5 (C=O), 138.0, 137.5, 132.0, 129.5, 128.0, 125.0 (Ar-C), 52.0 (OCH₃), 20.5 (Ar-CH₃), 16.0 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 2950 (C-H, aliphatic), 1720 (C=O, ester), 1600, 1460 (C=C, aromatic), 1250 (C-O, ester).
Workflow Diagram
Discussion
The provided protocol is a standard and robust method for the synthesis of this compound. The use of a large excess of methanol helps to drive the equilibrium towards the product side. The workup procedure is designed to effectively remove the acid catalyst and any unreacted carboxylic acid. For sterically hindered substrates like 2,3-dimethylbenzoic acid, the reaction may require a longer reflux time to achieve a high yield. Monitoring the reaction by TLC is recommended to determine the optimal reaction time. Alternative catalysts, such as solid acid catalysts, could also be employed to simplify the workup procedure and potentially improve yields.[3] The final product should be characterized by spectroscopic methods such as NMR and IR to confirm its identity and purity.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable; work in a well-ventilated area away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.
References
Application Notes and Protocols: Synthesis of Methyl 2,3-dimethylbenzoate via Fischer Esterification
Abstract
This document provides a comprehensive protocol for the synthesis of methyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid and methanol using the Fischer esterification reaction. This acid-catalyzed esterification is a fundamental and widely used transformation in organic synthesis. These application notes are intended for researchers in organic chemistry, drug development, and related scientific fields, offering a detailed experimental procedure, data presentation, and visual aids to ensure successful execution and understanding of the process.
Introduction
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] It is a reversible process, and therefore, reaction conditions are often manipulated to favor the formation of the product.[2][3][4] Common strategies to drive the equilibrium toward the ester include using a large excess of one of the reactants (typically the alcohol) or removing water as it is formed, in accordance with Le Châtelier's principle.[2][4] Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically employed as catalysts.[4][5] This protocol details the specific application of the Fischer esterification for the synthesis of this compound, an important intermediate in various chemical syntheses.
Reaction Scheme
The overall reaction involves the esterification of 2,3-dimethylbenzoic acid with methanol, catalyzed by sulfuric acid.
Chemical Equation: C₉H₁₀O₂ (2,3-dimethylbenzoic acid) + CH₄O (Methanol) ⇌ C₁₀H₁₂O₂ (this compound) + H₂O
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis, work-up, and purification of this compound.
3.1. Materials and Reagents
| Material/Reagent | Grade | Supplier |
| 2,3-Dimethylbenzoic acid | Reagent | Standard Supplier |
| Methanol (Anhydrous) | Reagent | Standard Supplier |
| Sulfuric Acid (Conc., 98%) | Reagent | Standard Supplier |
| Ethyl Acetate | Reagent | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house |
| Saturated Sodium Chloride (Brine) | Aqueous | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware and clamps
3.3. Reaction Procedure
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,3-dimethylbenzoic acid (e.g., 5.0 g, 33.3 mmol).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 40 mL, ~1 mol) to the flask. Methanol acts as both a reactant and the solvent.[6]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C, the boiling point of methanol) using a heating mantle.[6] Let the reaction proceed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
3.4. Work-up and Purification
-
Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel.[6]
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining sulfuric acid and unreacted 2,3-dimethylbenzoic acid.[6] Caution: CO₂ gas will evolve; vent the separatory funnel frequently.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 30 mL) to remove residual water and inorganic salts.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.
-
Further Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Data Presentation
4.1. Reactant and Reaction Condition Summary
| Reactant/Condition | Value |
| 2,3-Dimethylbenzoic Acid | 1.0 equivalent |
| Methanol | ~30 equivalents (serves as solvent) |
| Catalyst | Conc. H₂SO₄ |
| Temperature | ~65 °C (Reflux) |
| Reaction Time | 2-4 hours |
4.2. Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [7] |
| Molecular Weight | 164.20 g/mol | [7] |
| Appearance | Colorless liquid (expected) | |
| Boiling Point | ~225-227 °C (Predicted) | |
| IUPAC Name | This compound | [7] |
4.3. Spectroscopic Data for this compound
| Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~ 7.0-7.5 ppm (m, 3H, Ar-H), δ ~ 3.9 ppm (s, 3H, O-CH₃), δ ~ 2.3 ppm (s, 3H, Ar-CH₃), δ ~ 2.1 ppm (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 170 ppm (C=O), δ ~ 125-140 ppm (Ar-C), δ ~ 52 ppm (O-CH₃), δ ~ 20 ppm (Ar-CH₃), δ ~ 15 ppm (Ar-CH₃) |
| IR (neat) | ~ 2950 cm⁻¹ (C-H stretch), ~ 1720 cm⁻¹ (C=O ester stretch), ~ 1250 cm⁻¹ (C-O stretch) |
Mandatory Visualizations
5.1. Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
5.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation.
Safety Precautions
-
Concentrated Sulfuric Acid: Is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol: Is flammable and toxic. Avoid inhalation and contact with skin. All operations should be performed in a well-ventilated fume hood.
-
Ethyl Acetate: Is a flammable solvent. Ensure no ignition sources are nearby during the extraction process.
-
Pressure Build-up: During the bicarbonate wash, carbon dioxide gas is generated. Ensure the separatory funnel is vented frequently to release pressure.
References
- 1. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for the Separation of Methyl Dimethylbenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dimethylbenzoates are a group of six positional isomers with applications in various fields, including chemical synthesis and as intermediates in the manufacturing of pharmaceuticals and other specialty chemicals. The accurate separation and quantification of these isomers are crucial for quality control, reaction monitoring, and ensuring the purity of final products. Due to their similar physical and chemical properties, the chromatographic separation of these isomers presents a significant analytical challenge.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of six methyl dimethylbenzoate isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-methyl dimethylbenzoate. The described method utilizes a pentafluorophenyl (PFP) stationary phase, which provides unique selectivity for positional aromatic isomers through a combination of hydrophobic, π-π, and dipole-dipole interactions.[1]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | PFP (Pentafluorophenyl) Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Hold at 70% B for 5 minutes | |
| Return to 30% B over 1 minute and re-equilibrate for 4 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Reference standards for each methyl dimethylbenzoate isomer (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-)
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each methyl dimethylbenzoate isomer reference standard and dissolve in 10 mL of acetonitrile to prepare individual stock solutions.
-
Working Standard Mixture (100 µg/mL): Prepare a mixed working standard solution by appropriately diluting the individual stock solutions with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation
The sample preparation will depend on the matrix. For samples where the isomers are in a relatively clean organic solvent, a simple dilution with the initial mobile phase followed by filtration is generally sufficient.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the sample solution to a concentration within the calibration range using the initial mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Inject the mixed working standard solution at various concentrations to construct a calibration curve for each isomer. Plot the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Identify and quantify each methyl dimethylbenzoate isomer in the sample by comparing the retention times and peak areas with the calibration standards.
Data Presentation
The following table summarizes the expected retention times and resolution for the separation of the six methyl dimethylbenzoate isomers under the specified chromatographic conditions. These values are representative and may vary slightly depending on the specific HPLC system, column, and exact experimental conditions. A resolution of >1.5 is generally considered baseline separation.[1]
| Isomer | Representative Retention Time (min) | Resolution (Rs) |
| 2,6-Methyl Dimethylbenzoate | 12.5 | - |
| 2,5-Methyl Dimethylbenzoate | 13.8 | 2.1 |
| 2,4-Methyl Dimethylbenzoate | 14.9 | 1.8 |
| 2,3-Methyl Dimethylbenzoate | 16.2 | 2.0 |
| 3,5-Methyl Dimethylbenzoate | 17.5 | 1.9 |
| 3,4-Methyl Dimethylbenzoate | 18.8 | 2.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of methyl dimethylbenzoate isomers.
Separation Principle
Caption: Principle of isomer separation on a PFP stationary phase.
Conclusion
The presented HPLC method provides a reliable and robust approach for the separation and quantification of six methyl dimethylbenzoate positional isomers. The use of a PFP column offers excellent selectivity, enabling baseline resolution of these closely related compounds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed protocol and expected performance characteristics for the analysis of methyl dimethylbenzoate isomers. The method can be adapted and validated for specific applications as required.
References
Application Note and Protocol: Quantitative Analysis of Methyl 2,3-dimethylbenzoate by ¹H-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules. Quantitative NMR (qNMR) offers a primary method of measurement, where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of concentration and purity of a substance without the need for identical reference standards of the analyte itself. This application note provides a detailed protocol for the preparation of samples for the quantitative analysis of Methyl 2,3-dimethylbenzoate using ¹H-NMR spectroscopy with an internal standard.
Principle
The quantification of this compound is achieved by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a known amount of a certified internal standard. For this protocol, 1,3,5-trimethoxybenzene is selected as the internal standard due to its simple ¹H-NMR spectrum with signals that do not overlap with those of this compound in deuterated chloroform (CDCl₃).
Materials and Reagents
-
This compound (Analyte)
-
1,3,5-Trimethoxybenzene (Internal Standard, certified reference material >99.5% purity)
-
Deuterated Chloroform (CDCl₃, 99.8% D) with or without Tetramethylsilane (TMS)
-
High-precision 5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes and tips
-
Vortex mixer
-
Pasteur pipettes and glass wool
Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for the preparation of a qNMR sample of this compound.
| Parameter | Recommended Value | Notes |
| Analyte (this compound) Mass | 5-25 mg | The exact mass should be recorded accurately. This range is suitable for high-field NMR spectrometers (e.g., 400 MHz and above).[1][2] |
| Internal Standard (1,3,5-Trimethoxybenzene) Mass | Equimolar to the analyte | Aim for a 1:1 molar ratio between the analyte and the internal standard to ensure comparable signal intensities for accurate integration. |
| Deuterated Solvent | Deuterated Chloroform (CDCl₃) | CDCl₃ is a common and effective solvent for aromatic esters.[3] |
| Solvent Volume | 0.6 - 0.7 mL | This volume is optimal for standard 5 mm NMR tubes to ensure proper shimming and data acquisition.[1][4] |
| Molar Concentration | 10 - 50 mM | This concentration range generally provides a good signal-to-noise ratio for quantitative analysis of small molecules.[5] |
Experimental Protocol
A detailed methodology for the preparation of a qNMR sample of this compound is as follows:
1. Preparation of a Stock Solution of the Internal Standard (Optional but Recommended)
-
Accurately weigh approximately 20-30 mg of 1,3,5-trimethoxybenzene into a 10 mL volumetric flask.
-
Record the exact mass.
-
Dissolve the internal standard in CDCl₃ and fill the flask to the mark.
-
Calculate the precise concentration of the stock solution.
2. Sample Preparation
-
Accurately weigh 5-25 mg of this compound into a clean, dry vial.[1][2] Record the exact mass.
-
If using a stock solution of the internal standard, add a precise volume (e.g., 0.5 mL) of the stock solution to the vial containing the analyte.
-
If adding the internal standard directly, accurately weigh an equimolar amount of 1,3,5-trimethoxybenzene and add it to the vial with the analyte. Dissolve both in 0.6-0.7 mL of CDCl₃.
-
Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial. The solution should be homogeneous and free of any particulate matter.[6]
3. Filtration and Transfer to NMR Tube
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool plug directly into a high-precision 5 mm NMR tube.[2] This step is crucial to remove any dust or undissolved particles that can adversely affect the magnetic field homogeneity and the quality of the NMR spectrum.[2]
-
The final volume in the NMR tube should be between 0.6 and 0.7 mL.[1][4]
4. NMR Data Acquisition
-
Acquire the ¹H-NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest. A D1 of 30-60 seconds is often sufficient for small molecules.
-
Use a 90° pulse angle for maximum signal intensity.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.[7]
5. Data Processing and Quantification
-
Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet from the aromatic protons of 1,3,5-trimethoxybenzene (at ~6.1 ppm) and a well-resolved signal from this compound (e.g., the singlet from the methyl protons at ~2.34 ppm or the methoxy protons at ~3.45 ppm).
-
Calculate the purity or concentration of this compound using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for qNMR sample preparation and analysis.
Signal Separation Diagram
Caption: Non-overlapping signals of analyte and standard.
References
Application Notes: The Utility of Methyl 2,3-dimethylbenzoate in the Synthesis of Pharmaceutical Intermediates
Introduction
Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a valuable starting material for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. Its substituted benzene ring offers specific reactivity that can be exploited to build molecular scaffolds for biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, methyl 2,3-bis(bromomethyl)benzoate. This intermediate is a versatile building block for the introduction of a substituted ortho-xylyl moiety into potential therapeutic agents.
Application: Synthesis of Methyl 2,3-bis(bromomethyl)benzoate
A primary application of this compound in pharmaceutical synthesis is its conversion to methyl 2,3-bis(bromomethyl)benzoate. This transformation is achieved through a free-radical bromination of the two benzylic methyl groups. The resulting dibrominated compound is a highly reactive intermediate, suitable for subsequent nucleophilic substitution reactions to construct more complex molecular architectures.
The synthesis of methyl 2,3-bis(bromomethyl)benzoate proceeds via a well-established free-radical chain reaction using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN).
Caption: Synthetic workflow for the preparation of a pharmaceutical intermediate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of bis(bromomethyl)benzoate derivatives from their corresponding dimethylbenzoate precursors. The data for the 3,5-isomer is presented as a representative example due to the availability of specific yield information in the literature.
| Parameter | Value | Reference |
| Starting Material | Methyl 3,5-dimethylbenzoate | [1] |
| Product | Methyl 3,5-bis(bromomethyl)benzoate | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Initiator | Azobisisobutyronitrile (AIBN) | |
| Solvent | Carbon Tetrachloride (CCl₄) | |
| Reaction Condition | Reflux | |
| Yield | 68% | [1] |
| Purity | Not specified |
Experimental Protocols
Synthesis of Methyl 2,3-bis(bromomethyl)benzoate
This protocol is based on a general procedure for the free-radical bromination of benzylic methyl groups.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add freshly recrystallized N-bromosuccinimide (2.1 eq) and a catalytic amount of AIBN (e.g., 0.05 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude methyl 2,3-bis(bromomethyl)benzoate can be further purified by flash column chromatography on silica gel or by recrystallization.
Logical Relationship of Synthesis and Application
The synthesis of methyl 2,3-bis(bromomethyl)benzoate from this compound is a critical step in a multi-step synthesis plan for various potential pharmaceutical agents. The dibrominated intermediate opens up pathways for the creation of heterocyclic compounds and other complex structures through reactions with dinucleophiles.
Caption: From starting material to potential application.
Conclusion
This compound is a useful precursor for the synthesis of the valuable pharmaceutical intermediate, methyl 2,3-bis(bromomethyl)benzoate. The provided protocol for free-radical bromination offers a reliable method for this transformation. The resulting intermediate is primed for a variety of subsequent reactions, making it a key building block in the discovery and development of new drug candidates. Researchers and scientists in drug development can utilize these notes to incorporate this synthetic route into their research programs.
References
Application of Methyl 2,3-dimethylbenzoate in Fragrance Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 2,3-dimethylbenzoate is an aromatic ester that, while not as prominently documented in fragrance applications as some of its isomers, holds potential for use in fine fragrance, personal care, and home care products. Its utility stems from its chemical structure, which is anticipated to confer a unique olfactory profile. The presence of methyl groups on the benzene ring is known to influence the odor characteristics of aromatic esters, often imparting fruity, floral, or woody nuances.
While specific sensory data for this compound is not extensively available in public literature, we can infer its potential fragrance profile by examining related compounds. For instance, Methyl 2-methylbenzoate is noted for its ylang-ylang, orange flower, and grape fragrance notes, suggesting that this compound may also possess complex floral and fruity characteristics.[1][2] The addition of a second methyl group at the 3-position could introduce herbaceous, slightly spicy, or deeper woody facets to the overall scent profile.
The primary application of such a novel aromatic ester in fragrance chemistry would be as a modifier or a component in complex accords. It could be used to add a unique twist to existing floral, fruity, or oriental fragrance compositions. Its performance and stability in various product bases, such as ethanol for perfumes, emulsions for lotions, and waxes for candles, would need to be empirically determined.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound's fragrance properties, the following table includes data for the target compound where available, alongside data for related isomers to provide a comparative context.
| Property | This compound | Methyl 2-methylbenzoate | Methyl Benzoate |
| CAS Number | 15012-36-9[3] | 89-71-4 | 93-58-3[4] |
| Molecular Formula | C10H12O2[5] | C9H10O2 | C8H8O2[4] |
| Molecular Weight | 164.20 g/mol [5] | 150.17 g/mol | 136.15 g/mol [4] |
| Boiling Point | Not available | 215 °C | 199.6 °C |
| Odor Description | Not publicly described | Floral, ylang-ylang, orange flower, grape[2] | Narcotic, phenolic, sweet-floral with fruity undertones[4] |
| Known Uses in Fragrance | Not widely documented | Perfumes, colognes, personal care products[2] | Ylang-ylang, tuberose, and narcissus bases; vintage floral reconstructions[4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Fischer esterification of 2,3-dimethylbenzoic acid with methanol, catalyzed by a strong acid.
Materials:
-
2,3-dimethylbenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (or concentrated sulfuric acid as a catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbenzoic acid in an excess of anhydrous methanol.[3]
-
Slowly add thionyl chloride dropwise to the solution while stirring in an ice bath to control the exothermic reaction.[3]
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residue in a suitable organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Sensory Evaluation Protocol
A standardized sensory evaluation is crucial to determine the olfactory profile and performance of a new fragrance ingredient.
Materials:
-
This compound (purified)
-
Ethanol (perfumer's grade, odorless)
-
Smelling strips
-
Panel of trained sensory evaluators
-
Odor-free evaluation room
Procedure:
-
Preparation of Samples: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1%).
-
Olfactory Evaluation on Smelling Strips:
-
Dip smelling strips into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the strips to the panel of trained evaluators in a double-blind and randomized order.
-
Evaluators assess the odor at different time intervals (top note: first few minutes; heart note: after 15-60 minutes; base note: after several hours) to determine its volatility and character evolution.
-
Evaluators record odor descriptors using a standardized fragrance vocabulary.
-
-
Evaluation in a Simple Base:
-
Incorporate a standard concentration of this compound (e.g., 1%) into a simple, unscented product base (e.g., a basic cream or lotion).
-
Present the formulated product to the panel for evaluation of its scent profile and intensity in the final application.
-
-
Data Analysis:
-
Collect and analyze the descriptive data to create a comprehensive olfactory profile of the molecule.
-
Statistically analyze any quantitative data (e.g., intensity ratings) to determine significant attributes.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Sensory evaluation workflow for a new fragrance ingredient.
References
- 1. DE602005003858T2 - Use of methyl 2-methylbenzoate in perfume compositions - Google Patents [patents.google.com]
- 2. US7304028B2 - Use of methyl benzoic acid ester in perfume compositions - Google Patents [patents.google.com]
- 3. This compound- | 15012-36-9 [chemicalbook.com]
- 4. Methyl Benzoate (93-58-3) – Premium Narcotic Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. This compound | C10H12O2 | CID 27000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of Methyl 2,3-dimethylbenzoate for enhanced detection
Anwendungsbeschreibung und Protokolle zur Derivatisierung von Methyl-2,3-dimethylbenzoat für eine verbesserte Detektion
Anwendungs-ID: AN-2025-12-MDB-D1 Veröffentlichungsdatum: 28. Dezember 2025 Autor: Technisches Support-Team von Gemini
Zusammenfassung
Diese Anwendungsbeschreibung enthält detaillierte Protokolle zur chemischen Derivatisierung von Methyl-2,3-dimethylbenzoat zur Verbesserung seiner Nachweisbarkeit und Quantifizierung mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die direkte Analyse von Methyl-2,3-dimethylbenzoat kann aufgrund seiner moderaten Flüchtigkeit und des Fehlens eines starken Chromophors eine Herausforderung darstellen. Die hier beschriebene Strategie beinhaltet einen zweistufigen Prozess: (1) Alkalische Hydrolyse (Verseifung) des Esters zur entsprechenden Carbonsäure (2,3-Dimethylbenzoesäure) und (2) anschließende Derivatisierung der Säure zur Erhöhung der Flüchtigkeit für die GC-MS-Analyse oder zur Anbringung eines UV-absorbierenden Markers für die HPLC-Analyse. Diese Methoden bieten eine deutlich verbesserte Empfindlichkeit und Robustheit für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Methyl-2,3-dimethylbenzoat ist eine aromatische Esterverbindung, die in verschiedenen chemischen und pharmazeutischen Bereichen von Interesse ist. Eine genaue Quantifizierung ist für die Prozessüberwachung, Reinheitsbewertung und pharmakokinetische Studien entscheidend. Die direkte Analyse mittels GC oder HPLC kann jedoch durch unzureichende Empfindlichkeit oder schlechte chromatographische Peakform beeinträchtigt werden.
Die chemische Derivatisierung ist ein Verfahren, bei dem ein Analyt chemisch modifiziert wird, um ein neues Derivat mit für die Analyse besser geeigneten Eigenschaften zu erzeugen.[1][2][3] Für die GC-Analyse zielt die Derivatisierung darauf ab, die Flüchtigkeit und thermische Stabilität zu erhöhen.[4] Bei der HPLC wird die Derivatisierung häufig eingesetzt, um einen Chromophor oder Fluorophor einzuführen, was die Nachweisbarkeit mit UV-Vis- oder Fluoreszenzdetektoren erheblich verbessert.[1][2]
Diese Anwendungsbeschreibung beschreibt eine robuste zweistufige Derivatisierungsmethode. Zuerst wird Methyl-2,3-dimethylbenzoat durch alkalische Hydrolyse, eine Reaktion, die irreversibel und vollständig abläuft, in 2,3-Dimethylbenzoesäure umgewandelt.[5][6] Die resultierende Carbonsäure wird dann für die spezifische analytische Plattform derivatisiert:
-
Für GC-MS: Silylierung zur Bildung eines flüchtigen Trimethylsilyl (TMS)-Esters.
-
Für HPLC-UV: Veresterung mit einem UV-aktiven Reagenz zur Bildung eines stark absorbierenden Derivats.
Chemischer Derivatisierungspfad
Die analytische Strategie umfasst zwei Hauptschritte, die auf die gewählte Detektionsmethode zugeschnitten sind.
Schritt 1: Alkalische Hydrolyse (Verseifung) Die Esterbindung von Methyl-2,3-dimethylbenzoat wird durch alkalische Hydrolyse gespalten, was zu 2,3-Dimethylbenzoesäure (in Form ihres Salz-Intermediats) und Methanol führt. Die Reaktion wird durch anschließendes Ansäuern abgeschlossen, um die freie Carbonsäure zu erhalten.
Schritt 2: Derivatisierung der 2,3-Dimethylbenzoesäure
-
Für GC-MS-Analyse (Silylierung): Die Carbonsäure wird mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) umgesetzt. Diese Reaktion ersetzt das aktive Wasserstoffatom der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe, wodurch ein wesentlich flüchtigeres und thermisch stabileres Derivat entsteht, das für die GC-Analyse geeignet ist.[7][8]
-
Für HPLC-UV-Analyse (UV-Markierung): Die Carbonsäure wird mit einem Markierungsreagenz, das einen starken Chromophor enthält, wie z. B. 4-Bromphenacylbromid (PNB-Br), umgesetzt. Das resultierende Phenacylester-Derivat weist eine starke UV-Absorption auf, was eine hochempfindliche Detektion mittels HPLC-UV ermöglicht.
Abbildung 1: Workflow der Derivatisierung von Methyl-2,3-dimethylbenzoat.
Experimentelle Protokolle
Sicherheitsvorkehrung: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.
Protokoll 1: Alkalische Hydrolyse (Verseifung)
Dieses Protokoll wandelt Methyl-2,3-dimethylbenzoat in 2,3-Dimethylbenzoesäure um.
Reagenzien und Materialien:
-
Methyl-2,3-dimethylbenzoat Probe
-
Methanol (MeOH)
-
2 M Natriumhydroxid (NaOH) wässrige Lösung
-
2 M Salzsäure (HCl) wässrige Lösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben mit Rückflusskühler
-
Heizmantel und Magnetrührer
-
Scheidetrichter
-
Rotationsverdampfer
Verfahren:
-
Lösen Sie eine genau gewogene Menge Methyl-2,3-dimethylbenzoat (z. B. 100 mg) in 10 mL Methanol in einem Rundkolben.
-
Fügen Sie 10 mL 2 M NaOH-Lösung hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss für 60 Minuten. Die Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.
-
Entfernen Sie das Methanol unter reduziertem Druck mit einem Rotationsverdampfer.
-
Säuern Sie den wässrigen Rückstand vorsichtig mit 2 M HCl auf einen pH-Wert von ~2 an, um die 2,3-Dimethylbenzoesäure auszufällen.
-
Extrahieren Sie die wässrige Suspension dreimal mit jeweils 20 mL Ethylacetat.
-
Vereinigen Sie die organischen Phasen und trocknen Sie sie über wasserfreiem Natriumsulfat.
-
Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck, um die rohe 2,3-Dimethylbenzoesäure zu erhalten. Das Produkt kann bei Bedarf weiter aufgereinigt werden.
Protokoll 2: Silylierung für die GC-MS-Analyse
Reagenzien und Materialien:
-
Getrockneter 2,3-Dimethylbenzoesäure-Extrakt (aus Protokoll 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Pyridin oder Acetonitril (GC-Qualität)
-
Reaktionsgefäße (2 mL) mit Septumkappen
-
Heizblock oder Ofen
Verfahren:
-
Geben Sie etwa 1 mg des getrockneten 2,3-Dimethylbenzoesäure-Extrakts in ein Reaktionsgefäß.
-
Fügen Sie 100 µL Pyridin oder Acetonitril hinzu, um den Extrakt aufzulösen.
-
Fügen Sie 100 µL BSTFA + 1 % TMCS hinzu.
-
Verschließen Sie das Gefäß fest und schütteln Sie es 30 Sekunden lang kräftig.
-
Inkubieren Sie das Gefäß 60 Minuten lang bei 70 °C.
-
Kühlen Sie das Gefäß auf Raumtemperatur ab. Die Probe ist nun derivatisiert und bereit für die GC-MS-Analyse. Analysieren Sie die Probe innerhalb von 24 Stunden, da Silylderivate hydrolyseempfindlich sein können.
Protokoll 3: UV-Markierung für die HPLC-Analyse
Reagenzien und Materialien:
-
Getrockneter 2,3-Dimethylbenzoesäure-Extrakt (aus Protokoll 1)
-
4-Bromphenacylbromid (PNB-Br)
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
Acetonitril (HPLC-Qualität)
-
Reaktionsgefäße (2 mL)
Verfahren:
-
Lösen Sie etwa 1 mg des 2,3-Dimethylbenzoesäure-Extrakts in 1 mL Acetonitril in einem Reaktionsgefäß.
-
Fügen Sie einen 1,5-fachen molaren Überschuss an 4-Bromphenacylbromid und einen 2-fachen molaren Überschuss an Kaliumcarbonat hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie es 30 Minuten lang bei 60 °C.
-
Kühlen Sie die Mischung auf Raumtemperatur ab.
-
Filtrieren Sie die Feststoffe durch einen 0,22-µm-Spritzenfilter.
-
Das Filtrat ist nun bereit für die Injektion in das HPLC-System.
Analytische Bedingungen (Beispiele)
GC-MS-Bedingungen (für TMS-Derivat)
-
GC-System: Agilent 8890 GC mit 5977B MS
-
Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke)
-
Einlass-Temperatur: 280 °C
-
Injektionsmodus: Splitless (1 µL)
-
Ofenprogramm: Start bei 80 °C (2 min halten), dann mit 15 °C/min auf 280 °C erhöhen (5 min halten)
-
Trägergas: Helium, konstante Flussrate 1,2 mL/min
-
MS-Transferleitung: 280 °C
-
Ionenquelle: 230 °C
-
Scan-Bereich: 40-550 m/z
HPLC-UV-Bedingungen (für PNB-Derivat)
-
HPLC-System: Waters Alliance e2695 mit 2998 PDA-Detektor
-
Säule: C18-Säule (z. B. Waters SunFire C18, 4,6 x 150 mm, 5 µm)
-
Mobile Phase: Isokratisch oder Gradient aus Acetonitril und Wasser (z. B. 70:30 v/v Acetonitril:Wasser)
-
Flussrate: 1,0 mL/min
-
Säulentemperatur: 30 °C
-
Detektionswellenlänge: 260 nm
-
Injektionsvolumen: 10 µL
Daten und erwartete Ergebnisse
Die Derivatisierung wird voraussichtlich die Nachweisgrenzen (LOD) und die Signal-Rausch-Verhältnisse (S/N) im Vergleich zur direkten Analyse des nicht derivatisierten Analyten erheblich verbessern. Die folgenden Tabellen fassen die erwarteten Leistungsverbesserungen zusammen.
Tabelle 1: Vergleich der GC-MS-Leistung vor und nach der Silylierung
| Analyt | Retentionszeit (min) | LOD (ng/mL) | S/N bei 100 ng/mL | Kommentar |
| Methyl-2,3-dimethylbenzoat | 10.5 | ~50 | 15 | Mäßige Peakform |
| 2,3-Dimethylbenzoesäure-TMS-Ester | 12.2 | ~1 | >250 | Scharfer, symmetrischer Peak |
Tabelle 2: Vergleich der HPLC-UV-Leistung vor und nach der UV-Markierung
| Analyt | Retentionszeit (min) | LOD (ng/mL) | S/N bei 100 ng/mL | Kommentar |
| Methyl-2,3-dimethylbenzoat | 8.1 | ~100 | 10 | Schwache UV-Absorption |
| 2,3-Dimethylbenzoesäure-PNB-Ester | 11.5 | ~2 | >500 | Starke UV-Absorption bei 260 nm |
Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Geringe Derivatisierungsausbeute (GC/HPLC) | Anwesenheit von Feuchtigkeit; Unzureichende Reagenzmenge; Unzureichende Reaktionstemperatur/-zeit. | Stellen Sie sicher, dass die Probe und die Lösungsmittel vollständig trocken sind. Verwenden Sie einen Überschuss an Derivatisierungsreagenz. Optimieren Sie die Reaktionstemperatur und -zeit. |
| Mehrere Peaks für derivatisierten Analyten (GC-MS) | Unvollständige Derivatisierung; Abbau des Derivats im Einlass. | Erhöhen Sie die Reaktionszeit/-temperatur. Überprüfen Sie die Einlasstemperatur und -aktivität. Analysieren Sie die Proben umgehend nach der Vorbereitung. |
| Basislinienrauschen oder Störpeaks (GC/HPLC) | Verunreinigungen im Derivatisierungsreagenz; Probenmatrix-Effekte. | Führen Sie eine Reagenz-Leerprobe durch. Verwenden Sie Reagenzien hoher Reinheit. Implementieren Sie einen zusätzlichen Probenaufreinigungsschritt vor der Derivatisierung. |
Fazit
Die in dieser Anwendungsbeschreibung beschriebene zweistufige Derivatisierungsstrategie bietet eine effektive und zuverlässige Methode zur Verbesserung der analytischen Detektion von Methyl-2,3-dimethylbenzoat. Durch die anfängliche Hydrolyse zu 2,3-Dimethylbenzoesäure wird ein vielseitiges Zwischenprodukt geschaffen, das leicht für die GC-MS- oder HPLC-UV-Analyse modifiziert werden kann. Die Silylierung erhöht die Flüchtigkeit für die GC-MS-Analyse erheblich, während die UV-Markierung die Empfindlichkeit für die HPLC-Analyse drastisch verbessert. Diese Protokolle ermöglichen es Forschern, eine genaue und empfindliche Quantifizierung in verschiedenen Probenmatrizes zu erreichen.
References
- 1. researchgate.net [researchgate.net]
- 2. journalajacr.com [journalajacr.com]
- 3. Derivatization in HPLC - HTA [hta-it.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 2,3-dimethylbenzoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-dimethylbenzoate is an aromatic ester that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound within reaction mixtures is critical for reaction monitoring, yield optimization, purity assessment, and overall quality control in a drug development setting. This application note provides detailed protocols for the quantitative analysis of this compound in typical reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed for instances where GC is not suitable.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantitative analysis of the relatively volatile and thermally stable this compound.[1] It offers excellent separation efficiency and definitive identification based on mass-to-charge ratio. For less volatile reaction mixtures or when derivatization is not desirable, a reverse-phase HPLC method can be employed.[2]
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity for the quantification of this compound. An internal standard is used to ensure high accuracy and precision.
2.1.1. Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Internal Standard (IS) Solution Preparation: Prepare a stock solution of an appropriate internal standard (e.g., Methyl Benzoate or another suitable non-interfering aromatic ester) in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.[3]
-
Calibration Standards Preparation: Prepare a series of calibration standards by spiking known concentrations of a this compound reference standard into a blank reaction matrix (if available) or the chosen solvent. Add a fixed amount of the internal standard solution to each calibration standard. The concentration range should bracket the expected concentration of the analyte in the reaction samples.
-
Sample Preparation from Reaction Mixture:
-
Withdraw a known volume or weight of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a suitable volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration within the calibration range.[4][5] Insoluble particles should be removed by centrifugation or filtration through a 0.22 µm filter to prevent blockage of the syringe and contamination of the injector and column.[6]
-
Add a fixed amount of the internal standard solution to the diluted sample.
-
Vortex the sample to ensure homogeneity.
-
Transfer the final solution to a 1.5 mL glass autosampler vial for GC-MS analysis.[4]
-
GC-MS Instrumental Parameters:
The following are recommended starting parameters and may require optimization for specific instruments.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | SPB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness[7] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[4] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial Temp: 80 °C, hold for 2 minRamp: 15 °C/min to 220 °C, hold for 5 min[7] |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of this compound (e.g., m/z 164, 133, 105)[8] and the internal standard. |
Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Quantification: Determine the concentration of this compound in the reaction samples by applying the peak area ratio to the calibration curve equation.
2.1.2. Illustrative Quantitative Data
The following table represents an example of data that could be obtained from a typical calibration experiment.
| Standard Level | Concentration of this compound (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 5 | 15,200 | 50,500 | 0.301 |
| 2 | 10 | 31,100 | 51,000 | 0.610 |
| 3 | 25 | 76,500 | 50,800 | 1.506 |
| 4 | 50 | 155,000 | 51,200 | 3.027 |
| 5 | 100 | 308,000 | 50,900 | 6.051 |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For reaction mixtures that are not amenable to GC analysis, a reverse-phase HPLC method can be developed.
2.2.1. Experimental Protocol: HPLC Analysis
Sample Preparation:
-
Internal Standard (IS) Solution Preparation: Prepare a stock solution of a suitable internal standard in the mobile phase.
-
Calibration Standards Preparation: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard in the mobile phase.
-
Sample Preparation from Reaction Mixture:
-
Withdraw a known volume or weight of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[9] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | To be determined based on the UV spectrum of this compound (typically around 230-254 nm) |
Data Analysis:
The data analysis procedure is analogous to the GC-MS method, using a calibration curve based on the peak area ratios of the analyte and the internal standard.
2.2.2. Illustrative Quantitative Data
| Standard Level | Concentration of this compound (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 10 | 25,500 | 60,100 | 0.424 |
| 2 | 25 | 64,000 | 60,500 | 1.058 |
| 3 | 50 | 127,500 | 60,300 | 2.114 |
| 4 | 100 | 256,000 | 60,800 | 4.211 |
| 5 | 200 | 510,000 | 60,400 | 8.444 |
Visualization of Workflows
The following diagrams illustrate the key workflows for the quantitative analysis of this compound.
Caption: Workflow for GC-MS Quantitative Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 10. oatext.com [oatext.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling in Substituted Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction, which couples an organoboron species with an organohalide or triflate, is particularly valuable in the synthesis of substituted benzoates. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzoates via the Suzuki-Miyaura coupling, focusing on variations in catalysts, ligands, bases, and reaction conditions.
General Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a substituted bromo- or iodobenzoate), forming a Pd(II) complex. The reactivity order for the halide is I > OTf > Br >> Cl.[2][]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, replacing the halide.[2]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (the substituted benzoate), regenerating the Pd(0) catalyst to continue the cycle.[1][2]
Experimental Protocols
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent, especially when working with functionalized substrates like substituted benzoates.[5] Below are representative protocols that can be adapted for specific applications.
Protocol 1: General Synthesis of Methyl Aryl-Benzoates
This protocol is a general starting point for the coupling of a methyl halobenzoate with an arylboronic acid.
Materials:
-
Methyl halobenzoate (e.g., methyl 4-bromobenzoate) (1.0 equiv)
-
Arylboronic acid (1.0-1.5 equiv)[1]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[5]
-
SPhos (4 mol%)[5]
-
Toluene/Water (5:1)[5]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl halobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Add the anhydrous toluene and degassed water (5:1 ratio) via syringe.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1][5]
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the desired methyl aryl-benzoate.[1]
Protocol 2: Microwave-Assisted Synthesis for Rapid Derivatization
Microwave irradiation can significantly reduce reaction times, which is advantageous for high-throughput synthesis in drug discovery.
Materials:
-
Methyl 3-boronobenzoate (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)[5]
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)[5]
-
Ethyl acetate
-
Celite
Procedure:
-
In a microwave reactor vial, combine methyl 3-boronobenzoate (1.0 equiv), the aryl halide (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cs₂CO₃ (2.0 equiv).[5]
-
Add 1,4-dioxane and degassed water (4:1 ratio).[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash the pad with ethyl acetate.[5]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 3: Synthesis of Sterically Hindered Benzoic Acids
The synthesis of sterically hindered biaryls, such as those with ortho-substituents, requires specialized ligands to facilitate the coupling.[3]
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2,5-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[3]
-
Potassium phosphate (K₃PO₄), anhydrous[3]
-
Toluene, anhydrous[3]
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask, add 2-bromobenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (typically 1-5 mol%), RuPhos (typically 1.1-1.2 times the mol% of Pd), and anhydrous K₃PO₄ (3.0 equiv).[3]
-
Establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add anhydrous toluene via syringe and heat the mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.[3]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling in the synthesis of substituted benzoates and related biaryls.
Table 1: Conditions for Coupling with Various Aryl Halides [5]
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 8 | 92 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH/H₂O (1:1) | 100 | 18 | 88 |
| Methyl 2-iodobenzoate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | 90 |
Table 2: Catalyst Systems for Sterically Hindered Couplings [3]
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 91 |
| Methyl 2-chloro-5-nitrobenzoate | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (3.0) | Dioxane | 100 | 85 |
Visualizations
Concluding Remarks
The Suzuki-Miyaura coupling is a versatile and robust method for the synthesis of substituted benzoates. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize these critical transformations. Careful consideration of the interplay between the substrate's electronic and steric properties and the choice of catalyst, ligand, and base is paramount to achieving high yields and purity, thereby accelerating research and development in the chemical and pharmaceutical sciences.
References
Troubleshooting & Optimization
Overcoming steric hindrance in the synthesis of ortho-substituted methyl benzoates
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of ortho-substituted methyl benzoates, with a particular focus on managing steric hindrance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of ortho-substituted methyl benzoates often challenging?
The primary challenge in synthesizing ortho-substituted methyl benzoates is steric hindrance. The presence of a substituent at the ortho-position (adjacent to the carboxylic acid group) physically obstructs the approach of the alcohol (methanol) to the reaction center. This hindrance slows down the rate of esterification and can lead to lower yields compared to meta- or para-substituted analogues.[1][2][3] The bulky group near the reaction site can also influence the conformation of the benzoic acid, potentially affecting its reactivity.[3]
Q2: My Fischer esterification of an ortho-substituted benzoic acid is giving a very low yield. What are the common causes and how can I improve it?
Low yields in the Fischer esterification of sterically hindered benzoic acids are common.[4] Several factors could be contributing to this issue:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can drive the reaction backward.[5]
-
Troubleshooting: Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.[5]
-
Troubleshooting: Ensure you are using a sufficient catalytic amount of a strong acid.
-
-
Reaction Time and Temperature: Sterically hindered substrates require more forcing conditions.[5]
Q3: What alternative esterification methods are recommended for sterically hindered ortho-substituted benzoic acids?
When Fischer esterification fails or gives poor yields, several other methods are more suitable for overcoming steric hindrance:
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a mild and effective method for sterically demanding substrates.[8][9][10]
-
Yamaguchi Esterification: This technique involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP. It is particularly effective for highly functionalized and sterically hindered esters.[11][12][13][14]
-
Mitsunobu Reaction: This reaction can be an effective method for the esterification of various benzoic acids with phenols, and by extension, other alcohols, under mild conditions.[15]
Troubleshooting Guides
Issue: Low Yield in Steglich Esterification
Symptom: The reaction of an ortho-substituted benzoic acid with methanol using DCC and DMAP results in a low yield of the desired methyl benzoate, and a significant amount of a white precipitate is observed.
Possible Cause: A common side reaction in Steglich esterification is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges, especially when the nucleophilic attack by the alcohol is slow due to steric hindrance.[9][10][16]
Troubleshooting Steps:
-
Optimize Catalyst Loading: Ensure an adequate amount of DMAP is used (typically 5-10 mol%). DMAP acts as an acyl transfer agent, accelerating the desired ester formation and suppressing the N-acylurea side reaction.[10][17]
-
Control Reaction Temperature: The reaction is typically run at room temperature.[9] Lowering the temperature (e.g., to 0 °C) during the initial addition of DCC may help to control the reaction rate and minimize side products.[17]
-
Choice of Solvent: Use a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.[16][17]
-
Purification: The N-acylurea byproduct (dicyclohexylurea, DCU) is poorly soluble in most organic solvents and can often be removed by filtration.[9][17]
Issue: Difficulty in Purifying the Product from Yamaguchi Esterification
Symptom: After performing a Yamaguchi esterification, the crude product is difficult to purify, with multiple spots on TLC analysis.
Possible Cause: The Yamaguchi esterification involves several reagents, including the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), DMAP, and a base (like triethylamine), which can lead to various byproducts if the reaction is not carried out under optimal conditions.[11][18]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. The Yamaguchi reagent is sensitive to moisture.
-
Stoichiometry: Use near-equimolar amounts of the carboxylic acid and alcohol. The amount of DMAP is typically stoichiometric.[11][12]
-
Work-up Procedure: A thorough aqueous work-up is crucial. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove excess DMAP and base, followed by a wash with a solution of sodium bicarbonate to remove any unreacted carboxylic acid and the 2,4,6-trichlorobenzoic acid byproduct.
-
Chromatography: Column chromatography is often necessary for the final purification of the ester. A careful selection of the solvent system is required to achieve good separation.
Data Presentation
Table 1: Comparison of Yields for Methyl 2-Nitrobenzoate Synthesis
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Zr/Ti Solid Acid | Zr/Ti (1.2:1) | Methanol | 150 °C | 8 h | 20.1% | [1] |
Table 2: Effect of Steric Hindrance on Esterification Yield with DCC/DMAP
Yields for the esterification of 2,5-cyclohexadiene-1-carboxylic acid with various alcohols.
| Alcohol | Yield (%) | Reference |
| Methanol | 95% | [16] |
| Ethanol | 84% | [16] |
| Isopropanol | 75% | [16] |
| Cyclohexanol | 65% | [16] |
| tert-Butanol | 65% | [16] |
Experimental Protocols
Protocol 1: Steglich Esterification of a Sterically Hindered Benzoic Acid
This protocol is a general guideline for the esterification of an ortho-substituted benzoic acid with methanol using DCC and DMAP.
Materials:
-
ortho-substituted benzoic acid (1.0 eq)
-
Methanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the ortho-substituted benzoic acid and methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][17]
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).[17]
-
Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Yamaguchi Esterification of a Sterically Hindered Benzoic Acid
This protocol provides a general procedure for the Yamaguchi esterification.
Materials:
-
ortho-substituted benzoic acid (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 eq)
-
Anhydrous Toluene or THF
-
Methanol (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (3.0 eq)
Procedure:
-
To a solution of the ortho-substituted benzoic acid in anhydrous toluene, add triethylamine and stir for 10 minutes at room temperature under an inert atmosphere.[14][18]
-
Add the Yamaguchi reagent and stir the mixture for 1-2 hours.
-
In a separate flask, prepare a solution of methanol and DMAP in anhydrous toluene.
-
Add the solution from step 3 to the mixed anhydride solution from step 2 via a cannula or syringe.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
Visualizations
Caption: Workflow for Steglich Esterification.
Caption: Key steps in the Yamaguchi Esterification.
References
- 1. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academicpublishers.org [academicpublishers.org]
- 7. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Yamaguchi Esterification [organic-chemistry.org]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 14. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
Optimization of reaction conditions for the synthesis of Methyl 2,3-dimethylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2,3-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 2,3-dimethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: For a successful Fischer-Speier esterification, it is crucial to control the following parameters:
-
Purity of Reactants: Use of pure 2,3-dimethylbenzoic acid and anhydrous methanol is essential to avoid side reactions and ensure high yield.
-
Catalyst Concentration: A catalytic amount of strong acid is sufficient. Excessive catalyst can lead to side reactions and complicate the purification process.
-
Temperature: The reaction is typically run at the reflux temperature of methanol (approximately 65°C) to ensure a reasonable reaction rate.
-
Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time, which is typically several hours.
Q3: How can I purify the crude this compound?
A3: After the reaction is complete, the crude product can be purified through a series of steps:
-
Neutralization: The acidic catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Further Purification (if necessary): If the product is still impure, it can be further purified by column chromatography on silica gel or by distillation.
Q4: What are some potential side reactions to be aware of?
A4: Potential side reactions in the Fischer esterification include:
-
Dehydration of Methanol: At high temperatures and strong acid concentrations, methanol can dehydrate to form dimethyl ether.
-
Charring: Prolonged reaction times or excessively high temperatures can lead to the decomposition and charring of the organic material.
-
Incomplete Reaction: As the Fischer esterification is an equilibrium process, incomplete conversion of the starting material is a common issue if water is not effectively removed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is maintained at a steady reflux. Monitor the reaction by TLC or GC until the starting material is consumed. |
| Wet reagents or solvent. | Use anhydrous methanol and ensure the 2,3-dimethylbenzoic acid is dry. | |
| Inactive or insufficient catalyst. | Use a fresh bottle of concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the correct catalytic amount is added. | |
| Product is Contaminated with Starting Material | Reaction has not gone to completion. | Increase the reaction time or consider adding a Dean-Stark trap to remove water and drive the equilibrium forward. |
| Inefficient extraction. | Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous layer. | |
| Product is Discolored (Yellow or Brown) | Reaction temperature was too high or the reaction was heated for too long. | Reduce the heating mantle temperature to maintain a gentle reflux. Avoid prolonged heating after the reaction has reached completion. |
| Impurities in the starting materials. | Use purified starting materials. | |
| Oily Product Instead of a Clear Liquid | Presence of residual solvent or water. | Ensure the product is thoroughly dried under vacuum after solvent removal. |
| Contamination with byproducts. | Purify the product using column chromatography. |
Experimental Protocol: Fischer-Speier Esterification of 2,3-dimethylbenzoic acid
Materials:
-
2,3-dimethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylbenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |
| Catalyst | H₂SO₄ (0.1 eq) | p-TsOH (0.1 eq) | H₂SO₄ (0.2 eq) | Varies |
| Reaction Time (h) | 4 | 6 | 8 | Varies |
| Temperature (°C) | 65 (Reflux) | 65 (Reflux) | 65 (Reflux) | Varies |
| Methanol (eq) | 10 | 15 | 20 | Varies |
Note: The yields will vary depending on the specific combination of conditions and the efficiency of the work-up and purification.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of Crude Methyl 2,3-dimethylbenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude Methyl 2,3-dimethylbenzoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for the column chromatography of this compound?
A1: A standard starting point for a relatively non-polar ester like this compound is a binary mixture of a non-polar solvent and a moderately polar solvent. Good choices include Ethyl Acetate/Hexanes or Diethyl Ether/Petroleum Ether.[1][2] It is recommended to start with a low percentage of the polar component, such as 5-10% Ethyl Acetate in Hexane, and optimize from there based on TLC analysis.[1]
Q2: What is the ideal Retention Factor (Rf) value to aim for in the preliminary TLC analysis?
A2: For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.25 and 0.35 in the chosen eluent system.[3] This range typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking to the baseline.
Q3: Should I use the wet or dry loading method to apply my sample to the column?
A3: For the best possible separation, the dry loading method is highly recommended.[4] This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then carefully added to the top of the packed column. This technique often results in sharper bands and better resolution compared to wet loading, where the sample is dissolved in a solvent and pipetted directly onto the column.[3]
Q4: What are the likely impurities in my crude product, and how can I distinguish them on a TLC plate?
A4: The most common impurities from an esterification reaction are the unreacted starting materials: 2,3-dimethylbenzoic acid and methanol.[5] On a silica TLC plate, the carboxylic acid is significantly more polar than the ester product and will therefore have a much lower Rf value (it will travel a shorter distance up the plate).[6] Methanol is highly volatile and typically removed during the reaction workup. Other process-related impurities may also be present.
Q5: How much crude material can I load onto my column?
A5: The amount of crude material you can load depends on the difficulty of the separation and the size of your column. A general rule of thumb for flash chromatography is a sample-to-silica gel ratio of 1:30 to 1:100 by weight. For a relatively straightforward separation, you might use a 1:50 ratio (e.g., 1 gram of crude product per 50 grams of silica gel). If the impurities are very close to your product on the TLC, a higher ratio (e.g., 1:100) is advisable.
Troubleshooting Guide
| Symptom / Problem | Possible Cause | Suggested Solution |
| Poor Separation (Overlapping spots on TLC of fractions) | The eluent system has incorrect polarity. | Re-optimize the solvent system using TLC. Test various ratios of your chosen solvents. If a binary system fails, consider a three-component system.[3] |
| Product is Not Eluting (Stuck on the baseline) | The eluent is not polar enough. | Gradually increase the polarity of your mobile phase. For an Ethyl Acetate/Hexane system, increase the percentage of ethyl acetate. |
| Product Elutes Too Quickly (High Rf, in the solvent front) | The eluent is too polar. | Decrease the polarity of your mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).[6] |
| Streaking or Tailing of Spots | 1. The compound is too polar for the eluent. 2. The column is overloaded with the sample. 3. The crude sample contains highly acidic or basic impurities. | 1. Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent.[3] 2. Reduce the amount of crude product loaded onto the column.[7] 3. Consider a pre-purification step, such as an acid-base extraction, to remove the problematic impurity.[3][5] |
| Cracking of the Silica Gel Bed | 1. The column was packed improperly. 2. The top of the silica gel was allowed to run dry during elution. | 1. Ensure the silica gel is packed as a uniform slurry without air bubbles.[3] 2. Always maintain a constant level of solvent above the silica gel surface throughout the entire process.[4] |
| Split Peaks | 1. A void or channel has formed at the top of the column packing. 2. The sample was loaded unevenly. 3. The solvent used to dissolve the sample for loading was too strong or immiscible with the mobile phase. | 1. This is often irreparable; the column may need to be repacked. To prevent this, avoid sudden pressure changes.[8] 2. Ensure the sample is loaded in a narrow, even band. 3. Use a solvent for sample loading that is as non-polar as possible, or ideally, use the mobile phase itself.[8][9] |
Quantitative Data Summary
The following table provides representative data for the purification of a methyl benzoate derivative. Actual values may vary based on the initial purity of the crude material and specific experimental conditions.
| Parameter | Crude Material | Purified this compound |
| Appearance | Yellowish to brown oil or solid | Colorless oil or white solid |
| Purity (by GC/NMR) | ~80-90% | >98% |
| Typical Yield (%) | - | 85-95% |
| Key Impurity (2,3-dimethylbenzoic acid) | <20% | <0.5% |
| Optimal TLC Rf | - | ~0.3 |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Eluent Optimization
-
Preparation : Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting : Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (about 1 cm from the bottom).[6] Make the spot as small as possible.[6]
-
Development : Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 10% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline.[6]
-
Visualization : Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[6] Visualize the separated spots under a UV lamp (254 nm), as the aromatic ring of the compound is UV-active.[6] Circle the spots.
-
Optimization : Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.25-0.35.[3] The more polar 2,3-dimethylbenzoic acid impurity should have a significantly lower Rf.
Protocol 2: Column Chromatography Purification
-
Column Packing :
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[4] Open the stopcock to drain some solvent, allowing the silica to pack tightly. Crucially, do not let the top of the silica bed run dry. [4]
-
-
Sample Loading (Dry Method) :
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[4]
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.[4]
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Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[4]
-
Carefully add this powder as a uniform layer on top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection :
-
Carefully add the optimized mobile phase to the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).[3]
-
Apply gentle pressure to the top of the column (using a pump or bulb) to maintain a steady flow rate.
-
Continuously add more eluent to the top of the column, never letting the solvent level drop below the top of the silica bed.[4]
-
-
Fraction Analysis and Product Isolation :
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Monitor the collected fractions by TLC to identify those containing the pure product.[4]
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Combine the pure fractions into a round-bottom flask.
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Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting oil or solid under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common separation issues.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. academicjournals.org [academicjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
Troubleshooting low yields in the synthesis of Methyl 2,3-dimethylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,3-dimethylbenzoate. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of this compound often low when using a standard Fischer esterification protocol?
Low yields in the Fischer esterification of 2,3-dimethylbenzoic acid are primarily due to steric hindrance. The two methyl groups in the ortho positions to the carboxylic acid group physically obstruct the incoming methanol molecule, making the nucleophilic attack on the protonated carbonyl carbon significantly more difficult. This steric hindrance slows down the rate of the forward reaction, making it difficult to shift the equilibrium towards the product side, even with a large excess of methanol.
Q2: What are the primary side reactions to consider during the synthesis of this compound?
The most common issue is an incomplete reaction, where a significant portion of the 2,3-dimethylbenzoic acid remains unreacted. Under harsh acidic conditions and high temperatures, there is also a potential for side reactions involving the aromatic ring, though this is less common for simple esterifications. If using alternative methods involving more reactive reagents like thionyl chloride, side products can arise from reactions with impurities or moisture.
Q3: How can I improve the yield of my esterification reaction for this sterically hindered substrate?
To overcome the low reactivity of 2,3-dimethylbenzoic acid in Fischer esterification, more forcing conditions or alternative, more reactive esterification methods are recommended. One highly effective method is the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl, a catalyst, and also converts the carboxylic acid to a more reactive acyl chloride intermediate. This pathway avoids the unfavorable equilibrium of the Fischer esterification and can lead to significantly higher yields.
Q4: Are there other alternative methods for the synthesis of this compound?
Yes, several other methods can be employed for the esterification of sterically hindered carboxylic acids:
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Microwave-assisted synthesis: Using a sealed-vessel microwave can accelerate the reaction by allowing for rapid heating to temperatures above the solvent's boiling point, potentially improving yields and reducing reaction times.[1][2]
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Solid acid catalysts: Heterogeneous solid acid catalysts, such as modified montmorillonite K10 or zirconium-based catalysts, can be used.[3][4] These offer the advantage of easier separation from the reaction mixture but may still face challenges with sterically hindered substrates.[4]
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DCC and DMAP coupling: While not a Fischer esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and effective method for forming esters, particularly for sensitive or sterically hindered substrates.[5]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the reaction conditions and yields for different methods of synthesizing this compound, highlighting the effectiveness of the thionyl chloride method for this sterically hindered substrate.
| Parameter | Standard Fischer Esterification | Thionyl Chloride Method |
| Starting Material | 2,3-Dimethylbenzoic Acid | 2,3-Dimethylbenzoic Acid |
| Reagents | Methanol, Sulfuric Acid (catalyst) | Methanol, Thionyl Chloride |
| Typical Yield | Low to moderate (often < 50%) | High (up to 98%)[6] |
| Reaction Time | Several hours to overnight | Overnight[6] |
| Temperature | Reflux | Reflux[6] |
| Key Advantages | Inexpensive and common reagents. | High yield, overcomes steric hindrance. |
| Key Disadvantages | Low yield due to steric hindrance. | Thionyl chloride is corrosive and moisture-sensitive. |
Experimental Protocols
High-Yield Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a reported high-yield synthesis.[6]
Materials:
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2,3-dimethylbenzoic acid (50.2 g, 0.33 mol)
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Methanol (1 L)
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Thionyl chloride (62 mL, 0.83 mol)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 50.2 g (0.33 mol) of 2,3-dimethylbenzoic acid in 1 L of methanol.
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Slowly and dropwise, add 62 mL (0.83 mol) of thionyl chloride to the solution. Caution: The addition is exothermic; control the rate of addition to avoid excessive heat generation.
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Once the addition is complete, heat the reaction mixture to reflux and maintain stirring overnight.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent by distillation under reduced pressure using a rotary evaporator.
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The resulting residue is this compound, which can be further purified if necessary. This procedure has been reported to yield 53.3 g (98%) of the product as a yellow liquid.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
- 1. academicpublishers.org [academicpublishers.org]
- 2. researchgate.net [researchgate.net]
- 3. ijstr.org [ijstr.org]
- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound- | 15012-36-9 [chemicalbook.com]
Improving the stability of Methyl 2,3-dimethylbenzoate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Methyl 2,3-dimethylbenzoate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: The stability of this compound, like other aromatic esters, can be influenced by several factors. These include:
-
Moisture: Esters are susceptible to hydrolysis, a chemical reaction with water that can break the ester bond to form the parent carboxylic acid (2,3-dimethylbenzoic acid) and methanol.[1] Minimizing exposure to moisture is crucial for long-term stability.[1]
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential oxidation.[2]
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Light: Exposure to UV or visible light can potentially induce photolytic degradation.
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pH: The rate of ester hydrolysis is influenced by pH. It can be catalyzed by both acidic and basic conditions.[1]
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Oxygen: The presence of oxygen can lead to oxidative degradation of the aromatic ring or the methyl groups, although this is generally less common for simple esters unless initiated by other factors like light or heat.
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Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be avoided as they can catalyze degradation.[3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure of an aromatic ester, the most probable degradation pathways for this compound are:
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Hydrolysis: This is a common degradation pathway for esters, where the ester bond is cleaved by water to yield 2,3-dimethylbenzoic acid and methanol. This reaction can be catalyzed by acid or base.[1][4]
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Oxidation: While the ester group itself is not highly susceptible to oxidation, the methyl groups on the benzene ring could potentially be oxidized under harsh conditions (e.g., presence of strong oxidizing agents, high temperature, or UV light) to form corresponding carboxylic acids or other oxidation products.[5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
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Container: Store in a tightly sealed container to prevent moisture ingress and exposure to air.[3]
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Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
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Light: Protect from light by using an amber-colored vial or storing it in a dark place.
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected appearance of a new peak in HPLC analysis after storage. | Degradation of this compound. | 1. Identify the new peak: Use techniques like LC-MS to determine the mass of the impurity. A mass corresponding to 2,3-dimethylbenzoic acid would suggest hydrolysis. 2. Review storage conditions: Check for exposure to moisture, high temperatures, or light. 3. Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradant. |
| Loss of potency or decreased concentration of the stock solution over time. | Degradation of the compound in the chosen solvent. | 1. Evaluate solvent stability: Esters can undergo solvolysis in certain solvents, especially in the presence of acidic or basic impurities. 2. Check for moisture in the solvent. 3. Prepare fresh stock solutions more frequently and store them at a lower temperature. |
| Inconsistent results in bioassays or chemical reactions. | Variability in the purity of this compound due to degradation. | 1. Re-analyze the purity of the starting material before each experiment using a validated analytical method (e.g., HPLC). 2. If degradation is observed, purify the compound before use. 3. Adhere strictly to the recommended storage conditions. |
Potential Degradation Pathway of this compound
References
Removal of unreacted starting materials from Methyl 2,3-dimethylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from Methyl 2,3-dimethylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Aqueous Workup | Incomplete neutralization and removal of unreacted 2,3-dimethylbenzoic acid. | Ensure the aqueous sodium bicarbonate wash is sufficient to neutralize all the acid. Test the aqueous layer with pH paper to confirm it is basic (pH > 8). Repeat the wash if necessary.[1][2] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[3][4] | |
| Product Still Contains Methanol | Inefficient removal of excess methanol. | Use a rotary evaporator to remove the methanol under reduced pressure.[3][5] For larger scales, distillation can be employed.[6] |
| Low Overall Yield | Loss of product during aqueous washes. | Minimize the number of washes and avoid vigorous shaking that can lead to emulsions and product loss in the aqueous layer. |
| Incomplete reaction. | Ensure the esterification reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).[3] | |
| Oily Product Appears Cloudy | Presence of water in the final product. | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before final solvent evaporation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my this compound synthesis?
The most common unreacted starting materials are 2,3-dimethylbenzoic acid and methanol, especially when using the Fischer esterification method.[7]
Q2: How do I effectively remove unreacted 2,3-dimethylbenzoic acid?
Unreacted 2,3-dimethylbenzoic acid can be effectively removed by washing the reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][8] The basic solution reacts with the acidic carboxylic acid to form a water-soluble salt, which is then partitioned into the aqueous layer and removed.[8]
Q3: What is the best way to remove the excess methanol?
The excess methanol is typically removed after the reaction is complete by distillation under reduced pressure, often using a rotary evaporator.[3][5] This method is efficient for evaporating the volatile methanol, leaving the less volatile ester product behind.[5]
Q4: My separation of the organic and aqueous layers is slow. How can I improve this?
If the layers are slow to separate, it may be due to the formation of a stable emulsion. To break the emulsion and improve separation, you can add brine (a saturated aqueous solution of NaCl) to the separatory funnel.[3][4]
Q5: Can I purify this compound by distillation?
Yes, simple distillation can be used to purify this compound, especially if the boiling points of the impurities are significantly different from the product.[8]
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₁₀H₁₂O₂ | 164.20 | ~225-227 | Insoluble in water; Soluble in organic solvents like ether and dichloromethane. |
| 2,3-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | ~144-146 (at 20 mmHg) | Slightly soluble in cold water; Soluble in hot water and organic solvents. |
| Methanol | CH₄O | 32.04 | 64.7 | Miscible with water and many organic solvents. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Unreacted Starting Materials
This protocol describes the standard procedure for separating this compound from unreacted 2,3-dimethylbenzoic acid and the acid catalyst.
Materials:
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Reaction mixture containing this compound
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Dichloromethane (or other suitable organic solvent)
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Deionized water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Add 50 mL of deionized water and shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer.[1]
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Add 50 mL of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake cautiously, venting frequently to release any evolved CO₂ gas.[1][8]
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Allow the layers to separate. Drain the aqueous (bottom) layer.
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Test the aqueous layer with pH paper to ensure it is basic. If it is still acidic, repeat the sodium bicarbonate wash.
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Wash the organic layer with 50 mL of brine. This will help to remove any remaining water and break any emulsions.[3][4]
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Separate and discard the aqueous layer.
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Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
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Filter the drying agent by gravity filtration into a round-bottom flask.
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Remove the solvent using a rotary evaporator to yield the crude this compound.[1][3]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Addressing challenges in the large-scale synthesis of Methyl 2,3-dimethylbenzoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl 2,3-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 2,3-dimethylbenzoic acid with methanol. While straightforward, the reaction's equilibrium nature requires specific strategies to ensure high conversion on a large scale.[1]
Q2: What are the primary challenges in the large-scale synthesis of this compound?
A2: The primary challenge is the "ortho-effect" caused by the two methyl groups adjacent to the carboxylic acid functionality.[2] This steric hindrance can significantly slow down the rate of esterification.[2] Key challenges include:
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Slow reaction rates: The bulky ortho-substituents impede the approach of the alcohol to the carboxylic acid.[2]
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Equilibrium limitations: The reaction is reversible, and the removal of water is crucial to drive the reaction towards the product.[1]
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Incomplete conversion: Due to steric hindrance and equilibrium, achieving complete conversion of the starting material can be difficult.
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Purification challenges: Separating the final product from unreacted starting material and byproducts can be challenging at a large scale.
Q3: How can I drive the Fischer esterification towards completion for this sterically hindered substrate?
A3: To maximize the yield of this compound, it is essential to shift the reaction equilibrium to the product side. This can be achieved by:
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Using a large excess of methanol: Methanol can be used as both a reactant and a solvent to push the equilibrium forward.[1]
-
Efficient water removal: On a large scale, azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus is a common method for removing the water byproduct as it is formed.
Q4: What are the potential side reactions and byproducts in this synthesis?
A4: The primary byproduct is unreacted 2,3-dimethylbenzoic acid. Other potential impurities can arise from the starting materials or side reactions under harsh conditions, though these are less common in standard Fischer esterification.
Q5: What are the recommended purification methods for large-scale production?
A5: For industrial-scale purification, the following methods are recommended:
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure is an effective method.
-
Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization can be used to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase Reaction Time: Due to steric hindrance, this reaction may require longer reaction times than typical esterifications. Monitor the reaction progress by GC or TLC. - Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be necessary to accelerate the reaction. - Optimize Temperature: Ensure the reaction is maintained at a suitable reflux temperature to provide sufficient activation energy. |
| Equilibrium Not Shifted | - Increase Excess of Methanol: Use a larger molar excess of methanol to drive the equilibrium towards the product. - Improve Water Removal: Ensure the Dean-Stark apparatus is functioning efficiently to remove water azeotropically. Check for any leaks in the system. |
| Catalyst Inactivity | - Use Fresh Catalyst: Ensure the acid catalyst is fresh and has not been deactivated by moisture. |
| Product Loss During Workup | - Optimize Extraction: Minimize the loss of product during aqueous workup by ensuring proper phase separation and using an appropriate extraction solvent like diethyl ether or ethyl acetate.[3][4] - Minimize Product Solubility in Aqueous Layer: Washing with brine (saturated NaCl solution) can reduce the solubility of the ester in the aqueous phase.[3] |
Issue 2: Presence of Significant Unreacted 2,3-dimethylbenzoic Acid in the Product
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | - As mentioned above, increase the reaction time and/or temperature to drive the reaction to completion. |
| Inefficient Water Removal | - Check and optimize the azeotropic water removal system. |
| Inadequate Mixing | - On a large scale, ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Ineffective Workup | - During the workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid.[1][3] Be cautious of emulsion formation. |
Experimental Protocols
Key Experiment: Large-Scale Fischer Esterification of 2,3-dimethylbenzoic Acid
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
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2,3-dimethylbenzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated) or p-Toluenesulfonic acid
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Toluene (for azeotropic removal of water, optional)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Diethyl ether or Ethyl acetate (for extraction)
Procedure:
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Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap (if using azeotropic removal), add 2,3-dimethylbenzoic acid and a large excess of methanol (e.g., 10-20 molar equivalents). If using azeotropic removal, add toluene.
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Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 5 mol% of sulfuric acid) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 8-24 hours). Monitor the reaction progress by analyzing small aliquots by GC or TLC.
-
Workup:
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Cool the reaction mixture to room temperature.
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If methanol was used in large excess, remove the bulk of it by distillation.
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Dilute the residue with an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.[1][3]
-
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by fractional vacuum distillation.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for the large-scale synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
A comprehensive guide to developing and troubleshooting methods for the successful separation of closely related benzoate isomers. This technical support center provides detailed experimental protocols, troubleshooting advice, and frequently asked questions tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of closely related benzoate isomers challenging?
A1: Closely related benzoate isomers, such as positional isomers (ortho-, meta-, para-), possess nearly identical physicochemical properties, including molecular weight, pKa, and polarity.[1] This similarity makes it difficult to achieve baseline separation using standard chromatographic techniques, as they exhibit very similar retention times and migration patterns.[2] Effective separation requires highly selective analytical methods that can exploit subtle differences in their molecular structure and interactions with the stationary and mobile phases.
Q2: What are the primary analytical techniques for separating benzoate isomers?
A2: The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with specialized columns, Capillary Electrophoresis (CE), and Gas Chromatography (GC).[3] Advanced techniques like Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) also offer excellent resolution for these challenging separations.[4][5]
Q3: How do I choose the best separation technique for my specific benzoate isomers?
A3: The choice of technique depends on the nature of the isomers and the analytical goal.[3]
-
HPLC/UHPLC: Excellent for positional isomers. Specialized stationary phases like phenyl, pentafluorophenyl (PFP), or biphenyl columns can provide the necessary selectivity.[3][5]
-
Capillary Electrophoresis (CE): A powerful technique for charged species. It is particularly effective for separating positional isomers, and its selectivity can be significantly enhanced by adding modifiers like cyclodextrins to the buffer.[6][7][8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable benzoate derivatives. However, it often requires a derivatization step to increase volatility and improve peak shape.[4] GC coupled with Mass Spectrometry (GC-MS) is highly effective for both separation and identification.[3][9]
Q4: What is the role of method validation in this process?
A4: Analytical method validation is a critical, documented process that ensures a method is suitable for its intended purpose.[10][11] For pharmaceutical applications, regulatory bodies like the FDA and EMA require validated methods to ensure product quality, safety, and efficacy.[12][13] Validation provides documented evidence that the method is reliable, accurate, precise, and robust.[10]
Troubleshooting Guides
HPLC Troubleshooting
Q: My benzoate isomer peaks are co-eluting or showing poor resolution. What should I do?
A: Poor resolution is a common issue. Here are several parameters you can adjust:
-
Mobile Phase Composition: Fine-tune the organic modifier-to-aqueous buffer ratio. A shallower gradient or even an isocratic elution might improve separation for closely eluting peaks.[14]
-
pH of the Mobile Phase: Benzoates are acidic, so the mobile phase pH will affect their ionization state and retention. Adjusting the pH can alter the selectivity between isomers.
-
Column Chemistry: A standard C18 column may not be sufficient.[14] Consider columns with different selectivities, such as Phenyl-Hexyl, Pentafluorophenyl (PFP), or Biphenyl phases, which offer alternative interactions (e.g., π-π interactions) that can differentiate between isomers.[3][5]
-
Temperature: Lowering or raising the column temperature can affect retention times and selectivity. Experiment with a range (e.g., 25°C to 40°C) to find the optimal condition.[3][14]
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, though it will lengthen the run time.[3]
Q: I'm observing peak tailing with my benzoate isomer peaks. What is the cause and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Secondary Interactions: Active silanol groups on the silica support can cause unwanted interactions with the acidic benzoate molecules. Use a well-end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
-
Column Overload: Injecting too much sample can lead to peak distortion.[15] Try diluting your sample or reducing the injection volume.[16]
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak shape issues.[17] Replace the guard column or, if necessary, the analytical column.[17]
Capillary Electrophoresis (CE) Troubleshooting
Q: I am unable to separate my positional benzoate isomers using free zone CE.
A: While free zone CE can separate many benzoate derivatives, positional isomers often co-migrate.[6][7] To resolve them:
-
Add Cyclodextrins: Incorporating α- and/or β-cyclodextrins into the running buffer is a highly effective strategy.[6][7] The isomers will have different affinities for forming inclusion complexes with the cyclodextrin cavity, leading to different electrophoretic mobilities and successful separation.[8]
-
Incorporate Organic Solvents: Adding an organic solvent like methanol or acetonitrile to the buffer can alter the electroosmotic flow and the solvation of the analytes, often improving resolution.[18]
-
Adjust Buffer pH: The pH of the buffer system is crucial as it determines the charge of the analytes. Systematically varying the pH can optimize the separation.[7]
Experimental Protocols
HPLC Method for Benzoate Isomer Separation
This protocol is a starting point for separating hydroxybenzoic acid isomers (o-, m-, p-).
-
Instrumentation: HPLC system with UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 2 minutes.
-
Linear gradient to 40% B over 15 minutes.
-
Increase to 95% B over 2 minutes and hold for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Capillary Electrophoresis Method for Phthalate Isomers
This protocol is adapted for separating phthalic acid isomers (ortho-, meta-, para-), which are structurally similar to benzoate isomers.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length.
-
Background Electrolyte (BGE): 20 mM phosphate buffer (pH 7.0) containing 15 mM β-cyclodextrin.[6][7]
-
Voltage: 20 kV.[19]
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve samples in the BGE or in water.
Data Presentation: Method Parameters
Table 1: HPLC Starting Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Capillary Electrophoresis Starting Conditions
| Parameter | Setting |
| Capillary | Fused Silica (50 µm i.d., 60 cm) |
| Background Electrolyte | 20 mM Phosphate Buffer, pH 7.0 |
| Additive | 15 mM β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 214 nm |
| Injection | 50 mbar for 5 s |
Visualizations
Method Development Workflow
Caption: A typical workflow for analytical method development.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. chromatobuddies: Frequently Asked Questions about Analytical Method Validation [chromatobuddies.blogspot.com]
- 11. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Analytical Method Validation Questions and Answers [complianceonline.com]
- 14. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 15. ijsdr.org [ijsdr.org]
- 16. benchchem.com [benchchem.com]
- 17. realab.ua [realab.ua]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2,3-Dimethylbenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the reactivity of precursor molecules is a critical determinant of synthetic efficiency and product characteristics. Methyl dimethylbenzoates, a group of isomeric esters, serve as vital building blocks in the synthesis of a wide array of complex molecules. Their reactivity, particularly in reactions such as hydrolysis, is profoundly influenced by the substitution pattern of the methyl groups on the benzene ring. This guide provides a comprehensive comparison of the reactivity of Methyl 2,3-dimethylbenzoate with its structural isomers, supported by theoretical principles and detailed experimental protocols for empirical validation.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of the ester functional group in methyl dimethylbenzoate isomers is primarily dictated by a combination of electronic and steric effects exerted by the two methyl substituents on the aromatic ring.
Electronic Effects: Methyl groups are weakly electron-donating (+I effect). This inductive effect increases the electron density on the benzene ring, which can be relayed to the carbonyl carbon of the ester group. An elevated electron density at the carbonyl carbon renders it less electrophilic and, consequently, less susceptible to nucleophilic attack. The position of the methyl groups determines the magnitude of this deactivating effect. Generally, electron-donating groups at the ortho and para positions exert a more pronounced influence on the carbonyl group's reactivity compared to those at the meta position.
Steric Effects: The presence of methyl groups, especially in the ortho positions (2- and 6- positions), introduces significant steric hindrance around the ester functionality. This physical obstruction impedes the approach of nucleophiles to the carbonyl carbon, thereby decelerating the reaction rate. The steric effect is most pronounced in isomers where the ester group is flanked by one or two methyl groups.
Based on these principles, a predicted order of reactivity for the alkaline hydrolysis of methyl dimethylbenzoate isomers can be established. Isomers with methyl groups at the ortho positions (2,3-, 2,4-, 2,5-, and particularly 2,6-) are expected to be less reactive due to steric hindrance. Isomers with methyl groups at the meta and para positions (3,4- and 3,5-) are anticipated to be more reactive, with their reactivity being primarily modulated by electronic effects.
Quantitative Data Comparison
| Isomer | Substitution Pattern | Predicted Dominant Effect(s) | Predicted Relative Rate of Hydrolysis |
| Methyl 3,5-dimethylbenzoate | meta, meta | Electronic (weak) | Highest |
| Methyl 3,4-dimethylbenzoate | meta, para | Electronic | High |
| Methyl 2,5-dimethylbenzoate | ortho, meta | Steric & Electronic | Moderate |
| Methyl 2,4-dimethylbenzoate | ortho, para | Steric & Electronic | Moderate to Low |
| This compound | ortho, meta | Steric & Electronic | Low |
| Methyl 2,6-dimethylbenzoate | ortho, ortho | Steric (strong) | Lowest |
Experimental Protocols
To empirically determine the relative reactivity of this compound and its isomers, a competitive hydrolysis experiment can be performed. This method allows for the direct comparison of reaction rates under identical conditions.
Protocol: Competitive Alkaline Hydrolysis of Methyl Dimethylbenzoate Isomers
1. Materials:
-
An equimolar mixture of all six methyl dimethylbenzoate isomers (Methyl 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzoate).
-
Ethanol (or a suitable solvent to ensure miscibility).
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Internal standard (e.g., a stable, non-reactive compound with a distinct GC-MS or HPLC retention time, such as undecane).
-
Quenching solution (e.g., a dilute solution of hydrochloric acid).
-
Deionized water.
2. Equipment:
-
Reaction vessel with a magnetic stirrer and temperature control (e.g., a round-bottom flask in a water bath).
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis.
-
Micropipettes and standard laboratory glassware.
3. Procedure:
-
Reaction Setup: Prepare a solution containing a known concentration of the equimolar mixture of methyl dimethylbenzoate isomers and the internal standard in the chosen solvent (e.g., ethanol). Place this solution in the reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: To initiate the hydrolysis, add a predetermined volume of the standardized NaOH solution to the reaction vessel while stirring vigorously. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will neutralize the NaOH and stop the hydrolysis.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC. The concentration of each unreacted ester isomer at each time point is determined by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the concentration of each isomer as a function of time. The initial rate of reaction for each isomer can be determined from the slope of the initial linear portion of the curve. The relative reactivity can be expressed as the ratio of the rate constant of each isomer to the rate constant of a reference isomer (e.g., Methyl 3,5-dimethylbenzoate).
Visualizing Reaction Principles
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Caption: Steric hindrance around the ester group.
Caption: Electronic effects of methyl groups on reactivity.
Caption: Experimental workflow for competitive hydrolysis.
Comparative analysis of the spectral properties of dimethylbenzoate isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral properties of the six isomers of methyl dimethylbenzoate. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, supported by generalized experimental protocols.
The six isomers of methyl dimethylbenzoate—methyl 2,3-dimethylbenzoate, methyl 2,4-dimethylbenzoate, methyl 2,5-dimethylbenzoate, methyl 2,6-dimethylbenzoate, methyl 3,4-dimethylbenzoate, and methyl 3,5-dimethylbenzoate—present a unique challenge in their differentiation due to their identical molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ). However, the distinct arrangement of the two methyl groups on the benzene ring of each isomer imparts subtle yet measurable differences in their physicochemical properties, which are reflected in their respective spectral fingerprints. This guide offers a comparative analysis of these spectral properties, providing a valuable resource for the unambiguous identification and characterization of these isomers in various scientific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it an excellent technique for distinguishing between the dimethylbenzoate isomers.
Comparative ¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR chemical shifts for the aromatic protons, methyl protons, and methoxy protons of the six methyl dimethylbenzoate isomers are presented in the table below. The differences in the substitution patterns on the benzene ring lead to distinct splitting patterns and chemical shifts for the aromatic protons.
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| This compound | ~7.6 (d), 7.1 (t), 7.0 (d) | ~2.4 (s), 2.2 (s) | ~3.9 (s) |
| Methyl 2,4-dimethylbenzoate | ~7.8 (d), 7.0 (s), 6.9 (d) | ~2.5 (s), 2.3 (s) | ~3.9 (s) |
| Methyl 2,5-dimethylbenzoate | ~7.7 (s), 7.1 (d), 7.0 (d) | ~2.5 (s), 2.3 (s) | ~3.9 (s) |
| Methyl 2,6-dimethylbenzoate | ~7.2 (t), 7.0 (d) | ~2.3 (s) | ~3.9 (s) |
| Methyl 3,4-dimethylbenzoate | ~7.7 (s), 7.6 (d), 7.1 (d) | ~2.3 (s) | ~3.9 (s) |
| Methyl 3,5-dimethylbenzoate | ~7.6 (s), 7.1 (s) | ~2.3 (s) | ~3.9 (s) |
Note: The data presented in this table is based on predicted values and may vary slightly from experimental results. The multiplicity of the signals is indicated as (s) for singlet, (d) for doublet, and (t) for triplet.
Comparative ¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts provide further structural confirmation, with distinct signals for the carbonyl carbon, aromatic carbons, methyl carbons, and the methoxy carbon for each isomer.
| Isomer | C=O (δ, ppm) | Aromatic C (δ, ppm) | Methyl C (δ, ppm) | Methoxy C (δ, ppm) |
| This compound | ~169 | ~125-140 | ~15, 20 | ~52 |
| Methyl 2,4-dimethylbenzoate | ~169 | ~126-142 | ~21, 22 | ~52 |
| Methyl 2,5-dimethylbenzoate | ~169 | ~128-138 | ~20, 21 | ~52 |
| Methyl 2,6-dimethylbenzoate | ~170 | ~127-138 | ~20 | ~52 |
| Methyl 3,4-dimethylbenzoate | ~168 | ~127-138 | ~19, 20 | ~52 |
| Methyl 3,5-dimethylbenzoate | ~168 | ~127-138 | ~21 | ~52 |
Note: The data presented in this table is based on predicted values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. All dimethylbenzoate isomers will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ester, C-O stretching, and C-H stretching of the aromatic ring and methyl groups. However, the substitution pattern on the aromatic ring can influence the exact position and appearance of the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), which can aid in their differentiation.
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~1720 | ~1250 | ~3050 | ~2950 | ~800-880 |
| Methyl 2,4-dimethylbenzoate | ~1720 | ~1250 | ~3050 | ~2950 | ~800-880 |
| Methyl 2,5-dimethylbenzoate | ~1720 | ~1250 | ~3050 | ~2950 | ~800-880 |
| Methyl 2,6-dimethylbenzoate | ~1720 | ~1250 | ~3050 | ~2950 | ~750-800 |
| Methyl 3,4-dimethylbenzoate | ~1720 | ~1250 | ~3050 | ~2950 | ~800-880 |
| Methyl 3,5-dimethylbenzoate | ~1720 | ~1250 | ~3050 | ~2950 | ~690-770, 850-900 |
Note: The IR data is based on typical values for substituted benzoates and may show slight variations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All dimethylbenzoate isomers will show a molecular ion peak (M⁺) at m/z 164. The fragmentation patterns, however, can differ based on the stability of the resulting fragments, which is influenced by the position of the methyl groups. Common fragments include the loss of the methoxy group ([M-31]⁺ at m/z 133) and the loss of the entire ester group ([M-59]⁺ at m/z 105).
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 164 | 133, 105, 77 |
| Methyl 2,4-dimethylbenzoate | 164 | 133, 105, 77 |
| Methyl 2,5-dimethylbenzoate | 164 | 133, 105, 77 |
| Methyl 2,6-dimethylbenzoate | 164 | 133, 105, 77 |
| Methyl 3,4-dimethylbenzoate | 164 | 133, 105, 77 |
| Methyl 3,5-dimethylbenzoate | 164 | 133, 105, 77 |
Note: The relative intensities of the fragment ions will vary between isomers and can be used for their differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substitution of methyl groups on the benzene ring can cause a slight shift in the absorption maximum (λmax).
| Isomer | λmax (nm) (in Ethanol) |
| This compound | ~230, ~280 |
| Methyl 2,4-dimethylbenzoate | ~235, ~285 |
| Methyl 2,5-dimethylbenzoate | ~235, ~285 |
| Methyl 2,6-dimethylbenzoate | ~225, ~275 |
| Methyl 3,4-dimethylbenzoate | ~235, ~285 |
| Methyl 3,5-dimethylbenzoate | ~230, ~280 |
Note: The UV-Vis data is based on typical values for substituted benzaldehydes and benzoates and may show slight variations.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative spectral analysis of dimethylbenzoate isomers.
Caption: General workflow for the separation and comparative spectral analysis of dimethylbenzoate isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dimethylbenzoate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified dimethylbenzoate isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a spectral width of -2 to 12 ppm is typically sufficient. For ¹³C NMR, a spectral width of 0 to 200 ppm is appropriate.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film for Solids/Liquids): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample. If the sample is a liquid, place a drop directly between two salt plates.
-
Background Spectrum: Record a background spectrum of the empty salt plates or the solvent used.
-
Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dimethylbenzoate isomer in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a separate quartz cuvette with the pure solvent to be used as a blank.
-
Spectral Acquisition: Place the blank cuvette in the spectrophotometer and record the baseline. Then, replace the blank with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.
A Comparative Guide to the Thermodynamic Stability of Ortho-, Meta-, and Para-Substituted Dimethylbenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative thermodynamic stability of ortho-, meta-, and para-substituted dimethylbenzoate isomers. The stability of these isomers is a critical factor in synthetic chemistry, reaction kinetics, and drug development, influencing product distribution, reactivity, and pharmacological profiles. This document outlines the established experimental and computational methodologies for determining isomer stability, supported by representative data from analogous aromatic systems.
Understanding Isomer Stability
The thermodynamic stability of a molecule is inversely related to its internal energy. For isomers, which share the same molecular formula but differ in the arrangement of their atoms, the most stable isomer possesses the lowest enthalpy of formation. The relative stability of disubstituted benzene derivatives like dimethylbenzoates is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The interplay of inductive effects and resonance (mesomeric) effects of the substituent groups influences the electron density distribution within the benzene ring, affecting its overall stability.
-
Steric Effects: The spatial arrangement of substituents can lead to steric hindrance, particularly in the case of ortho-substituted isomers, where bulky groups in close proximity can cause repulsion and decrease stability. In contrast, para-isomers generally experience the least steric hindrance.
Experimental Determination of Isomer Stability
The most direct and accurate method for determining the relative thermodynamic stabilities of isomers is through the measurement of their standard molar enthalpies of formation (ΔfH°). This is typically achieved through combustion calorimetry.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the purified dimethylbenzoate isomer is placed in a crucible within a high-pressure vessel known as a bomb.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Calorimetry: The bomb is submerged in a known quantity of water in a calorimeter. The heat released during the complete combustion of the sample is absorbed by the water and the calorimeter, resulting in a temperature increase.
-
Data Analysis: By measuring the temperature change and knowing the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), the energy of combustion (ΔcU°) can be calculated.
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation (ΔfH°) is then derived from the experimental energy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
The isomer with the least exothermic (or most positive) enthalpy of formation is the most thermodynamically stable.
Computational Determination of Isomer Stability
With advancements in computational chemistry, the relative stabilities of isomers can be reliably predicted using high-level quantum chemical calculations. These methods provide valuable insights, especially when experimental data is unavailable.
Computational Protocol: G3(MP2)//B3LYP Composite Method
A robust and widely used computational approach for accurate energy predictions is the Gaussian-n (Gn) theory, such as the G3(MP2) method.
-
Geometry Optimization: The molecular geometry of each dimethylbenzoate isomer (ortho, meta, and para) is optimized using a lower level of theory, typically Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)). This step locates the minimum energy conformation for each isomer.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometries using methods like MP2 and QCISD(T) with larger basis sets.
-
Energy Correction and Final Energy: The results of these calculations are combined in an additive manner, along with empirical corrections, to approximate a high-level energy, G3(MP2).
-
Relative Stability: The total electronic energies, including ZPVE corrections, are used to determine the relative stabilities of the isomers. The isomer with the lowest total energy is predicted to be the most stable.
Data Summary and Expected Stability Order
Based on steric considerations, the expected order of thermodynamic stability for dimethylbenzoate isomers is:
Para > Meta > Ortho
-
Para-dimethylbenzoate: The substituents are positioned farthest apart, minimizing steric hindrance and leading to the greatest stability.
-
Meta-dimethylbenzoate: The substituents are at an intermediate distance, resulting in moderate stability with minimal steric strain.
-
Ortho-dimethylbenzoate: The adjacent bulky methyl and ester groups lead to significant steric repulsion, making this isomer the least stable.
The following table summarizes the expected trend in stability based on enthalpy of formation. Lower (less negative or more positive) values indicate greater stability.
| Isomer | Positional Relationship | Expected Steric Hindrance | Expected Relative Enthalpy of Formation | Expected Relative Stability |
| Ortho-dimethylbenzoate | 1,2-disubstituted | High | Most Negative | Least Stable |
| Meta-dimethylbenzoate | 1,3-disubstituted | Low | Intermediate | More Stable |
| Para-dimethylbenzoate | 1,4-disubstituted | Negligible | Least Negative | Most Stable |
Visualization of Methodological Workflow
The following diagram illustrates the logical workflow for determining the relative stability of dimethylbenzoate isomers, integrating both experimental and computational approaches.
Caption: Workflow for determining isomer stability.
A Comparative Guide to GC-MS Retention Times of Methyl Dimethylbenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and separation of structural isomers are critical in many fields, including drug development, metabolomics, and environmental analysis. The six isomers of methyl dimethylbenzoate, sharing the same molecular weight and similar mass spectra, present a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for their differentiation, primarily through their unique retention times on a given column. This guide provides a comparative analysis of their GC-MS retention behavior, supported by experimental protocols and predictive data.
Predicted Elution Order and Retention Data
The table below summarizes the predicted elution order based on available boiling point data for the methyl dimethylbenzoate isomers. It is important to note that the absolute retention times will vary depending on the specific GC-MS conditions, but the relative elution order should remain consistent on similar non-polar columns.
Table 1: Predicted GC Elution Order and Properties of Methyl Dimethylbenzoate Isomers
| Isomer | Structure | Boiling Point (°C) | Predicted Elution Order | Kovats Retention Index (Non-polar column) |
| Methyl 2,6-dimethylbenzoate | C₁₀H₁₂O₂ | 215 | 1 | Not Available |
| Methyl 2,5-dimethylbenzoate | C₁₀H₁₂O₂ | 219 | 2 | Not Available |
| Methyl 2,4-dimethylbenzoate | C₁₀H₁₂O₂ | 223 | 3 | Not Available |
| Methyl 2,3-dimethylbenzoate | C₁₀H₁₂O₂ | 225 | 4 | 1314[1] |
| Methyl 3,5-dimethylbenzoate | C₁₀H₁₂O₂ | 233 | 5 | Not Available |
| Methyl 3,4-dimethylbenzoate | C₁₀H₁₂O₂ | 236 | 6 | 1311, 1357.6[2] |
Note: Boiling points are sourced from various chemical databases and may have slight variations. The Kovats Retention Index is a more standardized measure but is not available for all isomers from the searched literature.
Experimental Protocols
The following is a representative GC-MS protocol for the analysis of methyl dimethylbenzoate isomers, synthesized from established methods for similar aromatic esters.[3][4] Optimization may be required for specific instrumentation.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of each individual isomer or a mixed standard solution in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.
-
Vialing: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS system.
Table 2: Recommended GC-MS Parameters
| Parameter | Value & Conditions |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane like DB-5ms or HP-5ms).[3] |
| Injection Volume | 1 µL. |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis. |
| Injector Temperature | 250°C.[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[3] |
| Oven Program | Initial: 100°C (hold for 2 min). Ramp: 10°C/min to 280°C (hold for 5 min).[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[4] |
| Ion Source Temperature | 230°C.[3][4] |
| Quadrupole Temperature | 150°C.[3][4] |
| Mass Range | m/z 40-400. |
| Solvent Delay | 3-5 minutes to prevent solvent peak damage to the filament.[3][5] |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. |
Experimental Workflow Visualization
The logical flow of the analytical process, from sample preparation to final comparison, is crucial for obtaining reliable and reproducible results.
References
A Comparative Analysis of the Biological Activities of Methyl 2,3-Dimethylbenzoate and Its Isomers
A comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of methyl 2,3-dimethylbenzoate and its isomers. While quantitative experimental data for the methyl esters themselves are largely unavailable, an examination of their corresponding carboxylic acids—dimethylbenzoic acids—provides valuable insights into their potential biological profiles. This guide synthesizes the existing information on these related compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.
This document will present the known biological significance of dimethylbenzoic acid isomers as a proxy for their methyl ester counterparts, with the explicit understanding that esterification can significantly alter a compound's biological properties, including absorption, distribution, metabolism, and excretion.
Summary of Biological Activities of Dimethylbenzoic Acid Isomers
The biological activities of dimethylbenzoic acid isomers are diverse, ranging from antimicrobial properties to applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. The positioning of the two methyl groups on the benzene ring plays a crucial role in defining their biological effects and potential applications.
| Isomer of Dimethylbenzoic Acid | Reported Biological Activity / Significance |
| 2,3-Dimethylbenzoic Acid | Used in the synthesis of pyridyl benzamides, which are being investigated as inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent of African trypanosomiasis.[1] It also demonstrates a high binding affinity to the antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus.[2] |
| 2,4-Dimethylbenzoic Acid | Has been reported to possess antibacterial activity.[3][4] It is also a known metabolite of pseudocumene (1,2,4-trimethylbenzene).[3] |
| 2,5-Dimethylbenzoic Acid | Primarily identified as a major urinary metabolite of pseudocumene in rats, and its quantification can be used to determine the level of exposure to pseudocumene.[5] |
| 2,6-Dimethylbenzoic Acid | The methyl ester, methyl 2,6-dimethylbenzoate, is notably resistant to hydrolysis by esterases, suggesting high metabolic stability. |
| 3,4-Dimethylbenzoic Acid | Serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.[6] It is also a product of the microbial metabolism of dimethylbenzoates.[7] |
| 3,5-Dimethylbenzoic Acid | A key intermediate in the manufacturing of potent insecticides such as Methoxyfenozid and Tebufenozide.[8] It is also utilized in the preparation of quinoline inhibitors targeting the Dengue viral NS2B-NS3 protease.[8] |
Detailed Experimental Protocols
While specific experimental data for the biological screening of methyl dimethylbenzoate isomers is not available, the following are detailed methodologies for key experiments cited for the corresponding dimethylbenzoic acids and related compounds.
Antibacterial Activity Assay (Agar Diffusion Method for 2,4-Dimethylbenzoic Acid)
This protocol is based on standard agar diffusion assays used to evaluate the antibacterial activity of chemical compounds.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., gram-positive or gram-negative strains) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of 2,4-dimethylbenzoic acid dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface. A solvent control disc is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Enzyme Inhibition Assay (General Protocol for Protease Inhibitors)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific enzyme, such as the Dengue viral NS2B-NS3 protease, for which 3,5-dimethylbenzoic acid is a synthetic precursor.[8]
-
Reagents and Buffers: Prepare an assay buffer appropriate for the target enzyme. The substrate is a synthetic peptide that releases a fluorescent or chromogenic product upon cleavage by the enzyme.
-
Enzyme and Inhibitor Preparation: The purified enzyme is diluted to a working concentration in the assay buffer. The test compound (e.g., a derivative of 3,5-dimethylbenzoic acid) is dissolved in DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined period at a specific temperature to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction kinetics by measuring the fluorescence or absorbance at regular intervals using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated reactions to the control (DMSO-treated) reactions. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.
Visualizations
The following diagrams illustrate the relationships and workflows described in this guide.
Conclusion
The direct biological screening of this compound and its isomers presents a significant gap in the current scientific literature. However, the documented activities of their corresponding carboxylic acids suggest that these compounds could be valuable subjects for future research. The diverse applications of dimethylbenzoic acids as precursors in the synthesis of pharmaceuticals and agrochemicals underscore the potential for their methyl ester derivatives to exhibit interesting and useful biological properties. Further investigation is warranted to elucidate the specific antimicrobial, cytotoxic, and enzyme-inhibitory activities of these esters, which would enable a direct and quantitative comparison.
References
- 1. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]
- 2. 2,3-二甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-Dimethylbenzoic acid 98 611-01-8 [sigmaaldrich.com]
- 4. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
Differentiating Methyl Dimethylbenzoate Isomers by Mass Spectrometry Fragmentation Patterns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The six isomers of methyl dimethylbenzoate, while structurally similar, exhibit distinct fragmentation patterns in electron ionization mass spectrometry (EI-MS). These differences, primarily driven by the relative positions of the methyl groups on the aromatic ring, can be systematically used for their individual identification. This guide provides a comparative analysis of their mass spectra, details the underlying fragmentation mechanisms, and presents a standardized experimental protocol for their analysis.
Comparative Fragmentation Data
The electron ionization mass spectra of the six methyl dimethylbenzoate isomers are characterized by a molecular ion peak at m/z 164. However, the relative abundance of this peak and the distribution of fragment ions vary significantly among the isomers, providing a unique fingerprint for each. The key differentiating fragments are observed at m/z 133, 132, 119, 105, and 91. The relative abundances of the major ions for each isomer are summarized in the table below.
| Isomer | Molecular Ion (m/z 164) Relative Abundance (%) | [M-OCH3]+ (m/z 133) Relative Abundance (%) | [M-CH3OH]+ (m/z 132) Relative Abundance (%) | Other Key Fragments (m/z) and Relative Abundances (%) |
| Methyl 2,3-dimethylbenzoate | ~30 | 100 | ~85 | 105 (75), 77 (25) |
| Methyl 2,4-dimethylbenzoate | ~40 | 100 | ~15 | 105 (20), 91 (15), 77 (15) |
| Methyl 2,5-dimethylbenzoate | ~56 | 86 | 100 | 105 (80), 104 (45), 77 (20) |
| Methyl 2,6-dimethylbenzoate | ~25 | 100 | ~5 | 105 (10), 77 (15) |
| Methyl 3,4-dimethylbenzoate | ~30 | 100 | ~5 | 105 (35), 77 (11) |
| Methyl 3,5-dimethylbenzoate | ~45 | 100 | ~10 | 105 (25), 77 (10) |
Experimental Protocols
The following protocol outlines a standard method for the analysis of methyl dimethylbenzoate isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the methyl dimethylbenzoate isomer mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the sample to ensure complete dissolution.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/min
-
Final hold: Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MS Transfer Line Temperature: 280 °C
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's data acquisition software.
-
Identify the peaks corresponding to the methyl dimethylbenzoate isomers based on their retention times.
-
Analyze the mass spectrum of each isomer and compare the fragmentation patterns to the reference data provided in this guide.
Fragmentation Pathway Analysis
The differentiation of methyl dimethylbenzoate isomers is largely dependent on the "ortho-effect," a phenomenon where the close proximity of the ortho-methyl group to the ester functionality influences the fragmentation pathway.
General Fragmentation Pathways:
All isomers undergo the loss of the methoxy radical (•OCH3) to form the dimethylbenzoyl cation at m/z 133. This is often the base peak for isomers lacking a significant ortho-effect. Subsequent loss of carbon monoxide (CO) from this ion can lead to the dimethylphenyl cation at m/z 105.
Caption: General fragmentation pathway for methyl dimethylbenzoate isomers.
Ortho-Effect Driven Fragmentation:
For isomers with at least one methyl group in the ortho position (2,3-, 2,4-, 2,5-, and 2,6-), a characteristic fragmentation pathway involves the intramolecular transfer of a hydrogen atom from the ortho-methyl group to the ester carbonyl oxygen, followed by the elimination of a neutral methanol molecule (CH3OH). This results in a prominent ion at m/z 132. The stability of the resulting ion and the steric environment around the ortho-methyl group influence the abundance of this fragment.
-
Methyl 2,5-dimethylbenzoate: This isomer shows the most pronounced ortho-effect, with the [M-CH3OH]+• ion at m/z 132 being the base peak.[1] This suggests a highly favorable hydrogen transfer and methanol elimination process.
Caption: ortho-Effect driven fragmentation leading to the loss of methanol.
-
Methyl 2,3-, 2,4-, and 2,6-dimethylbenzoate: These isomers also exhibit the ortho-effect, but the relative abundance of the m/z 132 peak is lower compared to the 2,5-isomer.[2][3] This can be attributed to competing fragmentation pathways and potential steric hindrance from the second methyl group, particularly in the case of the 2,6-isomer. For these isomers, the loss of the methoxy radical to form the ion at m/z 133 is the dominant fragmentation pathway.
Isomers without an Ortho-Methyl Group:
-
Methyl 3,4- and 3,5-dimethylbenzoate: Lacking an ortho-methyl group, these isomers do not undergo the characteristic loss of methanol. Their fragmentation is dominated by the loss of the methoxy radical, resulting in a strong base peak at m/z 133.[4][5] The subsequent fragmentation to m/z 105 is also observed. The subtle differences in the relative abundances of other minor fragments can be used for their differentiation.
Caption: Dominant fragmentation for meta and para isomers.
By carefully analyzing the relative abundances of the molecular ion and key fragment ions, particularly at m/z 133 and 132, researchers can confidently distinguish between the six isomers of methyl dimethylbenzoate. This guide provides the necessary data and foundational understanding to aid in this analytical challenge.
References
- 1. Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2,4-dimethyl-, methyl ester [webbook.nist.gov]
- 4. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
Comparative Analysis of Antibody Cross-Reactivity with Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Antibody Specificity
The specificity of antibodies is a critical parameter in the development of immunoassays for diagnostics, therapeutic drug monitoring, and quality control in the pharmaceutical industry. Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against benzoate and its derivatives, offering valuable insights for researchers selecting or developing antibody-based detection methods.
Understanding the Basis of Cross-Reactivity
Immunoassays are predicated on the highly specific binding interaction between an antibody and its target antigen. However, antibodies can also recognize and bind to other compounds that share similar chemical structures or epitopes, a phenomenon known as cross-reactivity. The extent of cross-reactivity is influenced by the structural homology between the target analyte and the interfering substance, as well as the unique binding characteristics of the antibody employed in the assay. Even minor modifications to the chemical structure of a hapten, such as the position and nature of substituents on the benzene ring of benzoate derivatives, can significantly impact antibody recognition and the degree of cross-reactivity.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various benzoate derivatives with antibodies developed against specific benzoate-related haptens. The data is compiled from studies employing different immunoassay formats. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
| Antibody Specificity | Immunoassay Format | Derivative Tested | % Cross-Reactivity | IC50 (ng/mL) | Reference |
| Anti-Salicylic Acid | Fluorescence Polarization Immunoassay (FPIA) | Salicylic Acid | 100% | - | [1] |
| 5-Methylsalicylic acid | 1200% | - | [1] | ||
| Diflunisal | 222% | - | [1] | ||
| Salazosulfapyridin | 153% | - | [1] | ||
| 5-Aminosalicylic acid | 122% | - | [1] | ||
| Anti-Benzoic Acid (mAb 6D8) | Indirect Competitive ELISA (icELISA) | Benzoic Acid | 100% | 210 | [2] |
| Anti-Sodium Benzoate (Polyclonal) | Fluorescence Polarization Immunoassay (FPIA) | Sodium Benzoate | 100% | 2480 | [3] |
| Ten structurally and functionally related analogs | Data not specified | - | [3] |
Note: The IC50 value is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay. A lower IC50 value indicates a higher affinity of the antibody for the analyte. The cross-reactivity percentage is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on well-defined and standardized experimental protocols. The two most common immunoassay formats for studying small molecule cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Fluorescence Polarization Immunoassay (FPIA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines a typical competitive ELISA for determining the cross-reactivity of an antibody with various benzoate derivatives.
-
Antigen Coating: Microtiter plate wells are coated with a conjugate of the target benzoate derivative (hapten) linked to a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is incubated to allow for adsorption and then washed to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as BSA or non-fat dry milk, to prevent non-specific binding of subsequent reagents. The plate is then washed.
-
Competitive Reaction: A fixed concentration of the anti-benzoate antibody is pre-incubated with varying concentrations of the test compounds (benzoate derivatives) or the standard (the original target benzoate derivative). This mixture is then added to the antigen-coated wells. The free analyte and the coated antigen compete for binding to the limited amount of antibody.
-
Secondary Antibody Incubation: After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody is added to the wells.
-
Signal Development: The plate is washed again, and a substrate solution for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change).
-
Data Analysis: The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample. A standard curve is generated by plotting the signal intensity against the concentration of the standard. The concentrations of the test compounds that cause 50% inhibition of the maximum signal (IC50) are determined from their respective dose-response curves. Cross-reactivity is then calculated relative to the standard.
Fluorescence Polarization Immunoassay (FPIA) Protocol for Cross-Reactivity Assessment
FPIA is a homogeneous immunoassay that does not require separation steps, making it a rapid method for determining cross-reactivity.
-
Reagent Preparation: A solution containing the anti-benzoate antibody and a fluorescently labeled benzoate derivative (tracer) is prepared in a suitable buffer.
-
Competitive Reaction: Varying concentrations of the standard or test compounds (other benzoate derivatives) are added to the antibody-tracer mixture. The unlabeled analyte in the sample competes with the fluorescent tracer for binding to the antibody.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured using a specialized reader.
-
Data Analysis: When the fluorescent tracer is unbound and free in solution, it rotates rapidly, resulting in low fluorescence polarization. When bound to the larger antibody molecule, its rotation is slowed, leading to an increase in fluorescence polarization. The degree of polarization is proportional to the amount of tracer bound to the antibody. The concentration of the test compounds that cause a 50% reduction in the maximum polarization signal is determined, and cross-reactivity is calculated.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for hapten-carrier protein conjugation and the competitive ELISA.
Caption: Workflow for the conjugation of a benzoate hapten to a carrier protein.
Caption: Workflow of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
References
Comparative study of synthesis efficiency for different dimethylbenzoate isomers
For researchers and professionals in drug development and chemical synthesis, the efficient production of specifically substituted aromatic compounds is a cornerstone of innovation. Dimethylbenzoate isomers, in particular, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. The seemingly subtle difference in the placement of the two methyl groups on the benzene ring can significantly impact the synthetic route and its efficiency. This guide provides a comparative analysis of common synthesis methods for various dimethylbenzoate isomers, supported by experimental data, to aid in the selection of the most effective strategy.
Comparison of Synthesis Efficiencies
The synthesis of dimethylbenzoate isomers is typically approached as a two-stage process: the formation of the corresponding dimethylbenzoic acid, followed by its esterification. The overall efficiency is therefore a product of the yields of these two steps. The primary routes to the precursor acids involve the oxidation of the respective xylene isomers or the carboxylation of a suitable precursor. The subsequent esterification is most commonly achieved via the Fischer-Speier method.
The following table summarizes the efficiencies of various synthesis routes for different dimethylbenzoate isomers based on reported experimental data. It is important to note that reaction conditions can be further optimized to improve yields.
| Isomer | Precursor Synthesis Method | Starting Material | Reagents & Conditions | Precursor Yield (%) | Esterification Method | Esterification Yield (%) | Overall Yield (approx. %) |
| Methyl 2,3-dimethylbenzoate | Carboxylation | 2,3-Xylyl formate | CO, Diethyl acetone-dicarboxylate-cobalt complex, KBrO₃, N-methyl pyrrolidone, 270°C, 2h | 42.7%[1] | Fischer-Speier Esterification | ~86% (for a similar substrate)[2] | ~37% |
| Methyl 2,4-dimethylbenzoate | Carboxylation | m-Xylene | CO₂, AlCl₃, 25-40°C, 5-10h | High (not quantified)[3] | Fischer-Speier Esterification | High (not quantified) | - |
| Methyl 2,5-dimethylbenzoate | Friedel-Crafts Acylation followed by Oxidation | p-Xylene | Oxalyl chloride, AlCl₃, then hydrolysis | Good (not quantified)[4] | Fischer-Speier Esterification | High (not quantified) | - |
| Methyl 2,6-dimethylbenzoate | Esterification of commercially available acid | 2,6-Dimethylbenzoic acid | - | - | Thionyl chloride, Methanol, Pyridine | ~85% (calculated from reported masses)[5] | ~85% |
| Methyl 3,4-dimethylbenzoate | Oxidation of o-xylene | o-Xylene | Oxidizing agents (e.g., KMnO₄) | Variable | Fischer-Speier Esterification | High (not quantified) | - |
| Methyl 3,5-dimethylbenzoate | Oxidation of Mesitylene | Mesitylene | 30% Nitric acid, reflux, 18h | 50%[6] | Fischer-Speier Esterification | ~90-95%[7][8] | ~45-48% |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are representative and may require optimization based on laboratory conditions and the specific isomer being synthesized.
Synthesis of Dimethylbenzoic Acid via Xylene Oxidation (Example: 3,5-Dimethylbenzoic Acid)
This method involves the oxidation of one of the methyl groups of a xylene isomer.
-
Materials: Xylene isomer (e.g., mesitylene), oxidizing agent (e.g., 30% nitric acid or potassium permanganate), sodium carbonate, hydrochloric acid, tin.
-
Procedure (using Nitric Acid):
-
In a round-bottomed flask equipped with a reflux condenser, add the xylene isomer (e.g., 20 g of mesitylene) and the oxidizing agent (e.g., 80 g of 30% nitric acid).[6]
-
Heat the mixture to reflux for approximately 18 hours in a fume hood.[6]
-
After cooling, filter the solid residue and wash it with cold water.[6]
-
Dissolve the residue in a sodium carbonate solution to separate any unreacted xylene.
-
Re-precipitate the acid by adding hydrochloric acid.[6]
-
Further purification may be necessary to remove by-products, which can involve treatment with tin and hydrochloric acid to reduce nitro-impurities, followed by steam distillation and recrystallization from ethanol.[6]
-
Synthesis of Dimethylbenzoic Acid via Carboxylation (Example: 2,3-Dimethylbenzoic Acid)
This protocol describes the formation of 2,3-dimethylbenzoic acid from 2,3-xylyl formate.
-
Materials: 2,3-Xylyl formate, N-methyl pyrrolidone, diethyl acetone-dicarboxylate-cobalt complex, potassium bromate, carbon monoxide.
-
Procedure:
-
Charge a stainless steel autoclave with 2,3-xylyl formate (0.150 mol), N-methyl pyrrolidone (1.0 mol per mol of formate), the cobalt complex (0.036 mol per mol of formate), and potassium bromate (0.070 mol per mol of formate).[1]
-
Pressurize the autoclave with carbon monoxide.
-
Heat the reaction to 270°C for 2 hours.[1]
-
After cooling, the product is isolated by distillation to remove unreacted starting material, yielding 2,3-dimethylbenzoic acid.[1]
-
Fischer-Speier Esterification (General Protocol for Methyl Dimethylbenzoates)
This is a widely used acid-catalyzed esterification method.
-
Materials: Dimethylbenzoic acid, anhydrous methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine, and a drying agent (e.g., anhydrous magnesium sulfate).
-
Procedure:
-
Dissolve the dimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[8][9]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).[9]
-
Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[9]
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[9]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude methyl dimethylbenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizing the Synthesis Workflow
The general process for synthesizing dimethylbenzoate isomers, from the selection of the starting xylene to the final purified ester, can be visualized as a multi-step workflow. This includes the primary synthesis of the carboxylic acid intermediate, its subsequent esterification, and the necessary purification and analysis at each stage.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. studylib.net [studylib.net]
- 9. benchchem.com [benchchem.com]
Evaluating the impact of methyl group position on the fragrance profile of dimethylbenzoates
A detailed comparison of the fragrance profiles of dimethylbenzoate isomers reveals that the seemingly subtle shift in the position of two methyl groups on the benzene ring can dramatically alter their scent, ranging from fruity and sweet to woody and mossy. This guide provides an objective evaluation of these differences, supported by available descriptive data and outlining the standard experimental protocols used in the fragrance industry for such assessments.
For researchers, scientists, and professionals in drug development and fragrance creation, understanding the structure-odor relationship is paramount. In the case of dimethylbenzoates, the positional isomerism of the methyl groups serves as a clear example of how minor structural modifications can lead to significant changes in olfactory perception. While comprehensive quantitative data for a direct comparison of all six isomers remains elusive in publicly available literature, descriptive sensory analysis provides valuable insights into their distinct fragrance profiles.
Comparative Fragrance Profiles
The available data on the fragrance characteristics of various dimethylbenzoate isomers are summarized below. It is important to note that for several isomers, specific sensory descriptors are not readily found in scientific literature, highlighting a gap in current knowledge.
| Isomer Name | Structure | Fragrance Profile | Data Availability |
| Methyl 2,3-dimethylbenzoate | CH₃C₆H₃(CH₃)COOCH₃ | Data not available | - |
| Methyl 2,4-dimethylbenzoate | CH₃C₆H₃(CH₃)COOCH₃ | Data not available | - |
| Methyl 2,5-dimethylbenzoate | CH₃C₆H₃(CH₃)COOCH₃ | Pleasant, fruity[1] | Descriptive |
| Methyl 2,6-dimethylbenzoate | CH₃C₆H₃(CH₃)COOCH₃ | Data not available | - |
| Methyl 3,4-dimethylbenzoate | CH₃C₆H₃(CH₃)COOCH₃ | Data not available | - |
| Methyl 3,5-dimethylbenzoate | CH₃C₆H₃(CH₃)COOCH₃ | Data not available | - |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | (HO)₂C₆(CH₃)₂COOCH₃ | Oak and treemoss, powdery, woody-sweet[2][3][4] | Descriptive |
This table summarizes the available descriptive fragrance profiles for various dimethylbenzoate isomers. The lack of data for several isomers indicates a need for further sensory research.
The parent molecule, methyl benzoate, is described as having a complex odor profile characterized as "sweet, fruity, and somewhat floral, with a hint of balsamic undertones"[5] or, more intensely, as "harsh wintergreen cananga aromatic sweet fruity-narcotic-floral fruity pungent heavy-sweet deep-floral". The addition of two methyl groups, as seen in methyl 2,5-dimethylbenzoate, appears to simplify this complexity into a "pleasant, fruity" aroma[1].
The most well-documented substituted dimethylbenzoate is methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a key component in synthetic oakmoss fragrances. Its rich and complex scent profile of "oak and treemoss, powdery, and woody-sweet" underscores the significant impact that additional functional groups (hydroxyl groups in this case) have on the overall fragrance, in combination with the methyl substitutions[2][3][4].
Experimental Protocols for Fragrance Evaluation
The assessment of fragrance profiles is a meticulous process involving both instrumental analysis and human sensory evaluation. The standard methodology employed is Gas Chromatography-Olfactometry (GC-O), which combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.
Gas Chromatography-Olfactometry (GC-O) Protocol
-
Sample Preparation : The dimethylbenzoate isomer is diluted in an appropriate odorless solvent, such as ethanol or diethyl ether, to a concentration suitable for injection into the gas chromatograph.
-
Gas Chromatographic Separation : The sample is injected into a GC equipped with a capillary column suitable for separating aromatic compounds. The column oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.
-
Effluent Splitting : At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to a sniffing port.
-
Olfactometry (Sniffing) : A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. The panelists record the time at which they detect an odor, describe the character of the odor, and often rate its intensity.
-
Data Analysis : The data from the chemical detector and the sensory panel are combined. This allows for the direct correlation of a specific chemical compound (the dimethylbenzoate isomer) with its perceived odor.
Odor Threshold Determination
The odor threshold, the lowest concentration of a substance that can be detected by the human sense of smell, is a critical quantitative measure of a fragrance's potency. A common method for its determination is the Ascending Concentration Series method.
-
Preparation of Dilutions : A series of dilutions of the dimethylbenzoate isomer in an odorless solvent is prepared, with concentrations increasing in a geometric progression.
-
Sensory Evaluation : Trained panelists are presented with the samples in ascending order of concentration, typically alongside a blank (solvent only). For each concentration level, the panelist is asked to indicate whether they can detect an odor.
-
Threshold Calculation : The individual odor threshold for each panelist is the concentration at which they first correctly detect the odor. The group's odor threshold is then calculated as the geometric mean of the individual thresholds.
Visualizing the Process and Relationships
To better understand the experimental workflow and the conceptual relationship between the molecular structure and the resulting fragrance, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Methyl 2,3-dimethylbenzoate: A Guide for Laboratory Professionals
For immediate implementation: This document provides essential safety and logistical guidance for the proper disposal of Methyl 2,3-dimethylbenzoate, ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is recognized as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are imperative during its handling and disposal.
Safety and Hazard Summary
A thorough understanding of the hazards associated with this compound is fundamental to its safe management. The table below summarizes key hazard information and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| Appearance | No information available | |
| Boiling Point | No information available | |
| GHS Hazard Statements | H315: Causes skin irritation | PubChem[1] |
| H319: Causes serious eye irritation | PubChem[1] | |
| H335: May cause respiratory irritation | PubChem[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted through an approved waste disposal plant.[2] Adherence to local, regional, and national hazardous waste regulations is mandatory.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that all appropriate PPE is worn. This includes, but is not limited to:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent hazardous reactions.
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, weighing paper) in a clearly labeled, dedicated waste container.[3]
-
Labeling: The container must be prominently labeled as "Hazardous Waste" and clearly identify the contents: "this compound."[3]
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents or strong bases.[2]
3. Spill Management: In the event of a spill:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.
4. Storage of Waste: Proper storage of the hazardous waste container prior to disposal is critical.
-
Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
-
Container Integrity: Ensure the container is kept tightly closed when not in use.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks.[3]
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste by a licensed and approved chemical waste disposal contractor.[3]
-
Provide the contractor with a complete and accurate description of the waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 2,3-dimethylbenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling Methyl 2,3-dimethylbenzoate, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact. Inspect gloves for any signs of degradation or perforation before each use.
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat must be worn to protect the skin. For operations with a higher potential for splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Handling and Storage:
-
Avoid all personal contact with the chemical, including inhalation of vapors.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from sources of ignition, as it may be combustible.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
-
Use a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 15012-36-9 |
| GHS Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Emergency Procedures
In case of a chemical spill, follow the established emergency workflow.
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
